Anticancer agent 185
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H29ClN6O10 |
|---|---|
Molecular Weight |
657.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[[5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]oxymethyl]triazol-1-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1 |
InChI Key |
VGADFQGLCPYFQS-ZKRUMVIUSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
KPT-185: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective, small-molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key protein responsible for the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm.[3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting uncontrolled cell growth and survival.[2][4] KPT-185, as a Selective Inhibitor of Nuclear Export (SINE), represents a promising therapeutic strategy by blocking this aberrant nuclear export, restoring the nuclear localization and function of TSPs, and ultimately leading to cancer cell death.[1] This technical guide provides an in-depth overview of the mechanism of action of KPT-185 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of XPO1/CRM1
The primary mechanism of action of KPT-185 is the irreversible, covalent modification of a cysteine residue (Cys528) located in the nuclear export signal (NES)-binding groove of the XPO1 protein.[3][5] This binding event physically obstructs the binding of cargo proteins containing a leucine-rich NES, thereby preventing their export from the nucleus.[3][6] Unlike the natural product inhibitor Leptomycin B (LMB), the covalent bond formed by KPT-185 is slowly reversible, which may contribute to its more favorable toxicity profile observed in preclinical studies.[5]
The inhibition of XPO1 by KPT-185 leads to the nuclear accumulation and subsequent activation of a multitude of TSPs and GRPs. This restoration of proper cellular localization is the cornerstone of KPT-185's anti-cancer activity.
Signaling Pathway of KPT-185 Action
Caption: KPT-185 inhibits XPO1/CRM1, leading to nuclear retention of tumor suppressor proteins.
Key Anti-Cancer Effects of KPT-185
The inhibition of XPO1-mediated nuclear export by KPT-185 triggers a cascade of events that collectively suppress cancer cell growth and induce apoptosis.
Induction of Cell Cycle Arrest
KPT-185 treatment consistently leads to cell cycle arrest, primarily in the G1 or G0/G1 phase.[1][7][8] This effect is largely mediated by the nuclear accumulation of key cell cycle regulators, most notably p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][4] By preventing the export and subsequent degradation of p53, KPT-185 allows it to transcriptionally activate p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for progression from G1 to S phase.[1]
Induction of Apoptosis
KPT-185 is a potent inducer of apoptosis in a wide range of cancer cell lines.[8][9][10] This programmed cell death is initiated through multiple pathways:
-
p53-Dependent Apoptosis: The nuclear accumulation of p53 not only induces cell cycle arrest but also activates the transcription of pro-apoptotic genes.
-
Inhibition of NF-κB Signaling: KPT-185 forces the nuclear retention of IκBα, an endogenous inhibitor of the pro-survival transcription factor NF-κB.[4] By sequestering NF-κB in an inactive complex within the nucleus, KPT-185 downregulates the expression of anti-apoptotic proteins like Mcl-1, which is crucial for the survival of certain cancer cells, such as those in chronic lymphocytic leukemia (CLL).[4]
-
Activation of Pro-Apoptotic Proteins: KPT-185 promotes the nuclear accumulation and activation of other pro-apoptotic proteins like Prostate Apoptosis Response-4 (PAR-4).[4][11]
-
Caspase Activation: Treatment with KPT-185 leads to the activation of executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[8][10]
Downregulation of CRM1 Protein Levels
Interestingly, KPT-185 has been shown to downregulate the protein levels of its own target, CRM1.[8] This reduction is attributed to the proteasome-mediated degradation of the KPT-185-bound CRM1 protein.[8] This dual action of inhibiting CRM1 function and promoting its degradation may contribute to the sustained anti-tumor effects of the compound.
Quantitative Data: In Vitro Efficacy of KPT-185
The anti-proliferative and cytotoxic effects of KPT-185 have been quantified across a diverse panel of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (ED50) values.
| Cancer Type | Cell Line(s) | IC50 / ED50 (nM) | Reference(s) |
| Hematological Malignancies | |||
| Non-Hodgkin's Lymphoma (NHL) | Panel of cell lines | Median IC50 ~25 | [9] |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13 | 100 - 500 | [7][9] |
| Multiple Myeloma (MM) | MM1.S, H929, U266, RPMI-8226 | ED50: 5 - 100 (proliferation), 20 - 120 (viability) | [1] |
| Patient-derived MM cells | Median ED50: 20 (proliferation), 291 (viability) | [1] | |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | IC50: ~150 | [4] |
| Solid Tumors | |||
| Pancreatic Cancer | Panel of cell lines | Median IC50: 150 | [4] |
| Ovarian Cancer | A2780, A2780CP20, IGROV-1, SKOV3, etc. | 100 - 960 | [10][12] |
| Colon Cancer | LoVo | IC50: ~500 | [13] |
| HT29 | IC50: 1000 - 3000 | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of KPT-185.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of KPT-185 on cancer cells.
-
Methodology (WST-1 Assay):
-
Cancer cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a range of KPT-185 concentrations (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[9]
-
Following treatment, the cell proliferation reagent WST-1 is added to each well and incubated according to the manufacturer's protocol.
-
The absorbance is measured at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[9]
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.
-
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for assessing cell viability after KPT-185 treatment.
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by KPT-185.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cells are treated with KPT-185 or vehicle control for a specified duration.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cells and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.[8][13]
-
Cell Cycle Analysis
-
Objective: To determine the effect of KPT-185 on cell cycle distribution.
-
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Cells are treated with KPT-185 or vehicle control.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with Propidium Iodide (PI), which intercalates with DNA.
-
The DNA content of individual cells is quantified by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][13]
-
Immunoblotting
-
Objective: To analyze the expression levels and subcellular localization of key proteins involved in the mechanism of action of KPT-185.
-
Methodology:
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from KPT-185-treated and control cells.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., CRM1, p53, p21, cleaved caspases, IκBα).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Preclinical In Vivo Studies
The anti-tumor efficacy of KPT-185 and its orally bioavailable analogs (e.g., KPT-251, KPT-276, KPT-330/Selinexor) has been demonstrated in various mouse xenograft models.[4][8] For instance, in a mouse model of non-small cell lung cancer (NSCLC), oral administration of KPT-276 significantly inhibited tumor growth without causing significant side effects.[8] Similarly, in pancreatic cancer models, KPT-330 demonstrated significant tumor growth inhibition.[4] These studies highlight the translational potential of targeting XPO1 with SINE compounds.
Conclusion and Future Directions
KPT-185 has a well-defined mechanism of action centered on the inhibition of the nuclear export protein XPO1/CRM1. By forcing the nuclear retention and activation of tumor suppressor proteins, KPT-185 effectively induces cell cycle arrest and apoptosis in a broad range of cancer cells. The robust preclinical data, including both in vitro and in vivo studies, have established XPO1 as a valid therapeutic target in oncology. While KPT-185 itself has been primarily a tool for preclinical investigation, its successors, such as Selinexor (KPT-330), have advanced into clinical trials and have received regulatory approval for certain hematological malignancies, validating the therapeutic principle of XPO1 inhibition.[14]
Future research will likely focus on identifying predictive biomarkers of response to XPO1 inhibitors, exploring novel combination therapies to overcome resistance, and expanding their application to a wider range of solid tumors.[13][14] A deeper understanding of the complex interplay between XPO1 and the various cellular pathways it regulates will be crucial for optimizing the clinical use of this promising class of anti-cancer agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. oaepublish.com [oaepublish.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Selective Inhibitor of Nuclear Export
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185 is a potent and selective inhibitor of nuclear export (SINE) that has demonstrated significant anti-cancer activity in a variety of preclinical models. This document provides a comprehensive technical overview of KPT-185, including its discovery, detailed synthesis pathway, mechanism of action, and the experimental protocols used to characterize its biological effects. Quantitative data on its efficacy in various cancer cell lines are presented in tabular format for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular impact and the methodologies employed in its evaluation.
Discovery and Development
KPT-185 was developed by Karyopharm Therapeutics as part of a class of small molecules known as Selective Inhibitors of Nuclear Export (SINEs). These compounds were designed to target Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of a wide range of cargo proteins and RNAs from the cell nucleus to the cytoplasm. The overexpression of XPO1 is a common feature in many cancers, leading to the mislocalization of tumor suppressor proteins and uncontrolled cell proliferation. KPT-185 emerged as a lead compound from these efforts, demonstrating potent and selective inhibition of XPO1-mediated nuclear export.
Synthesis Pathway
The synthesis of KPT-185, chemically named 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2Z-propenoic acid, 1-methylethyl ester, is a multi-step process that involves the formation of a triazole ring system followed by the addition of a propenoate side chain. The general synthetic strategy is outlined below.
Experimental Protocol: Synthesis of KPT-185
Step 1: Synthesis of 3-methoxy-5-(trifluoromethyl)benzonitrile
A mixture of 3-bromo-5-methoxybenzotrifluoride, zinc cyanide, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a suitable solvent such as dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-methoxy-5-(trifluoromethyl)benzonitrile.
Step 2: Synthesis of methyl 3-methoxy-5-(trifluoromethyl)benzimidate hydrochloride
The benzonitrile from the previous step is dissolved in a mixture of anhydrous methanol and a solvent like diethyl ether. The solution is cooled in an ice bath, and hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete. The resulting precipitate, the imidate hydrochloride salt, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 3: Synthesis of 3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
The imidate hydrochloride is suspended in a suitable solvent like ethanol, and formylhydrazine is added. The mixture is heated at reflux until the reaction is complete. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the triazole derivative, which can be further purified by recrystallization or column chromatography.
Step 4: Synthesis of Isopropyl (2Z)-3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate (KPT-185)
The triazole is dissolved in a solvent such as acetonitrile, and a base (e.g., potassium carbonate) is added, followed by the addition of isopropyl propiolate. The reaction mixture is stirred at room temperature. After the reaction is complete, the solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to afford KPT-185.
Mechanism of Action
KPT-185 exerts its anti-cancer effects by selectively and covalently binding to a cysteine residue (Cys528) located in the nuclear export signal (NES)-binding groove of human XPO1. This irreversible binding blocks the ability of XPO1 to interact with its cargo proteins, leading to their accumulation in the nucleus. The nuclear retention of key tumor suppressor proteins (TSPs) such as p53, p21, and FOXO3a, as well as growth regulators like IκB, restores their functions, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
KPT-185 has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NHL (median) | Non-Hodgkin's Lymphoma | ~25 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 100-500 | [1] |
| MOLM13 | Acute Myeloid Leukemia | 100-500 | [1] |
| U937 | Acute Myeloid Leukemia | 100-500 | [1] |
| Z138 | Mantle Cell Lymphoma | 18 | [2] |
| JVM-2 | Mantle Cell Lymphoma | 141 | [2] |
| MINO | Mantle Cell Lymphoma | 132 | [2] |
| Jeko-1 | Mantle Cell Lymphoma | 144 | [2] |
| Ovarian Cancer (range) | Ovarian Cancer | 100-960 | [3] |
| Uterine Cancer (range) | Uterine Cancer | 110-500 | [3] |
| MDA-MB-231 | Breast Cancer | 500 | [3] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of KPT-185 or vehicle control (DMSO) and incubated for 24, 48, or 72 hours.
-
MTS Reagent Addition: Following incubation, MTS reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Immunoblotting
-
Cell Lysis: Cells treated with KPT-185 are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., XPO1, p53, c-Myc, Cyclin D1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with KPT-185 for the desired time period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Signaling Pathways Affected by KPT-185
KPT-185 impacts multiple signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting XPO1, KPT-185 leads to the nuclear accumulation of tumor suppressor proteins and the suppression of oncogenic signaling.
Key consequences of XPO1 inhibition by KPT-185 include:
-
Activation of p53 Signaling: Nuclear retention of p53 leads to the transcriptional activation of its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[4][5]
-
Suppression of NF-κB Signaling: The nuclear accumulation of IκB, an inhibitor of NF-κB, leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its pro-survival target genes.
-
Inhibition of Ribosomal Biogenesis: KPT-185 has been shown to impair ribosomal biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rate.[4][6]
-
Downregulation of Oncogenic Proteins: By preventing the nuclear export of mRNAs encoding oncoproteins like c-Myc, Cyclin D1, and PIM1, KPT-185 leads to a reduction in their protein levels, thereby inhibiting cancer cell growth and survival.[4][6]
Conclusion
KPT-185 is a well-characterized selective inhibitor of nuclear export with potent anti-cancer activity. Its mechanism of action, involving the covalent inhibition of XPO1 and the subsequent nuclear retention of tumor suppressor proteins, provides a rational basis for its therapeutic potential. The detailed synthesis pathway and experimental protocols provided in this guide offer a valuable resource for researchers in the field of cancer biology and drug development who are interested in further exploring the therapeutic applications of SINE compounds. The quantitative data and pathway diagrams serve to underscore the significant and multi-faceted impact of KPT-185 on cancer cell biology.
References
A Technical Guide to KPT-185: Modulating the Nuclear Export of Tumor Suppressors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KPT-185, a selective inhibitor of nuclear export (SINE), and its profound effects on the subcellular localization and function of key tumor suppressor proteins (TSPs). KPT-185 represents a promising therapeutic strategy by targeting the fundamental cellular process of nuclear export, which is often dysregulated in cancer. This document details the mechanism of action of KPT-185, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export
KPT-185's primary molecular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a crucial nuclear transport receptor responsible for exporting a wide array of cargo proteins, including numerous tumor suppressors and growth regulators, from the nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to the excessive cytoplasmic mislocalization and functional inactivation of TSPs.[5][6]
KPT-185 is a small molecule that covalently binds to a specific cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1] This irreversible binding physically obstructs the association of XPO1 with its cargo proteins, effectively halting their nuclear export.[1][7] Consequently, TSPs are retained within the nucleus, where they can execute their canonical functions, such as inducing apoptosis, cell cycle arrest, and DNA repair.[2][8] This targeted inhibition of nuclear export restores the cell's innate tumor-suppressing capabilities.
Quantitative Effects of KPT-185 on Cancer Cells
KPT-185 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of hematological malignancies and solid tumors. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of KPT-185 in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Endpoint | Concentration Range | Reference(s) |
| Mantle Cell Lymphoma (MCL) | Z-138, JVM-2, MINO, Jeko-1 | IC50 (Growth Inhibition) | 18 nM - 144 nM | [9][10] |
| Z-138, JVM-2, MINO, Jeko-1 | ED50 (Cell Killing) | 57 nM - 917 nM | [9][10] | |
| Multiple Myeloma (MM) | MM1.S, H929, U266, RPMI-8226, and others (n=7) | ED50 (Proliferation) | 5 nM - 100 nM | [11] |
| ED50 (Viability) | 20 nM - 120 nM | [11] | ||
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, and others | IC50 (Proliferation) | 100 nM - 500 nM | [12] |
| Non-Hodgkin's Lymphoma (NHL) | Various | Median IC50 | ~25 nM | [12] |
Table 2: KPT-185-Induced Nuclear Accumulation of Tumor Suppressor Proteins
| Tumor Suppressor | Cell Line(s) | Treatment Conditions | Observation | Reference(s) |
| p53 | Z-138 (MCL) | 160 nM for 14 hours | Accumulation of p53 exclusively in the nucleus. | [13][14] |
| p53 | Chronic Lymphocytic Leukemia (CLL) cells | 1 µM for 12 and 24 hours | Time-dependent increase in nuclear p53 levels. | [15] |
| FoxO3a | CLL cells | 1 µM for 12 and 24 hours | Time-dependent increase in nuclear FoxO3a levels. | [15] |
| IκB | CLL cells | 1 µM for 12 and 24 hours | Time-dependent increase in nuclear IκB levels. | [15] |
| PAR-4 | Pancreatic cancer cell lines | Not specified | Increased intranuclear PAR-4. | [8] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to evaluate the effect of KPT-185 on the nuclear export of tumor suppressors.
3.1. Cell Viability and Proliferation Assays
This protocol is used to determine the cytotoxic and anti-proliferative effects of KPT-185.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a range of KPT-185 concentrations (e.g., 10 nM to 10 µM) for various time points (e.g., 24, 48, and 72 hours).[12]
-
Viability Assessment (WST-1 Assay):
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[12]
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/ED50 values.
3.2. Subcellular Fractionation and Immunoblotting
This protocol is designed to quantify the levels of a specific tumor suppressor protein in the nuclear and cytoplasmic compartments.
-
Cell Treatment: Treat cultured cells with the desired concentration of KPT-185 or a vehicle control for a specified duration (e.g., 160 nM KPT-185 for 14 hours).[13]
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash them with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit or a standard protocol involving differential centrifugation to separate the cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
Immunoblotting (Western Blot):
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the tumor suppressor of interest.
-
To verify the purity of the fractions, also probe for cytoplasmic (e.g., HSP90) and nuclear (e.g., Histone H3) markers.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels in each fraction.
3.3. Immunofluorescence and Confocal Microscopy
This protocol allows for the direct visualization of the subcellular localization of tumor suppressor proteins.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with KPT-185 or a vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody against the target tumor suppressor protein.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.[15][16] Acquire Z-stack images to confirm the nuclear localization of the protein.
Signaling Pathways and Downstream Consequences
The KPT-185-induced nuclear retention of tumor suppressors triggers a cascade of downstream anti-cancer effects. For instance:
-
p53-Mediated Apoptosis and Cell Cycle Arrest: Nuclear-retained p53 acts as a transcription factor, upregulating the expression of target genes such as p21 (CDKN1A), which leads to cell cycle arrest, and PUMA, which promotes apoptosis.[9][14][17]
-
FOXO-Mediated Tumor Suppression: Nuclear FOXO proteins can induce apoptosis and cell cycle arrest by regulating the transcription of genes involved in these processes.[1]
-
Inhibition of NF-κB Signaling: The nuclear retention of IκB, an inhibitor of the NF-κB transcription factor, prevents the activation of pro-survival and pro-inflammatory NF-κB target genes.[1]
The concerted action of these reactivated tumor suppressor pathways contributes to the potent and broad-spectrum anti-cancer activity of KPT-185.
Conclusion
KPT-185 exemplifies a rational and targeted approach to cancer therapy by rectifying a common mechanism of tumor suppressor inactivation—their mislocalization to the cytoplasm. By inhibiting the XPO1 nuclear export machinery, KPT-185 effectively restores the nuclear concentration and function of key tumor suppressor proteins. The preclinical data strongly support its potential as a therapeutic agent, and the experimental protocols outlined herein provide a framework for further investigation into its mechanism and efficacy. This guide serves as a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of nuclear export inhibitors in oncology.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 3. The molecular mechanism and challenge of targeting XPO1 in treatment of relapsed and refractory myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xpoviopro.com [xpoviopro.com]
- 5. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 11. ashpublications.org [ashpublications.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Preclinical Studies of KPT-185
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a pioneering small molecule inhibitor belonging to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. These compounds target the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] In many cancer cells, XPO1 is overexpressed and facilitates the transport of tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, effectively inactivating them.[3][4][5][6] KPT-185 covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking the export of these critical proteins.[4][7] This leads to their nuclear accumulation and subsequent reactivation, triggering cell cycle arrest and apoptosis in malignant cells.[8][9][10] This technical guide provides a comprehensive overview of the early preclinical studies of KPT-185, focusing on its in vitro efficacy, mechanism of action, and the experimental protocols used in its evaluation. While KPT-185 itself has poor pharmacokinetic properties, it has been instrumental as a tool compound for in vitro studies, paving the way for the development of orally bioavailable analogs like KPT-276 and Selinexor (KPT-330) for in vivo and clinical investigation.[11][12]
Core Mechanism of Action
KPT-185 functions by inhibiting the XPO1-mediated nuclear export of key tumor suppressor proteins and other growth-regulatory proteins. This forces their accumulation in the nucleus where they can execute their anti-cancer functions.
In Vitro Efficacy of KPT-185
KPT-185 has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of hematological and solid tumor cell lines. The following tables summarize the key quantitative data from these early preclinical studies.
Table 1: In Vitro Anti-Proliferative Activity of KPT-185 (IC50)
| Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | [8][9] |
| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 | [13] |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | [8][9] |
| Ovarian Cancer | A2780, A2780CP20, IGROV-1, SKOV3, HeyA8, HeyA8MDR, RMG2 | 100 - 960 | [10] |
| Melanoma | A375, CHL-1, and others | See original source for details | [14] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1975, HCC827, H2228, H1650, H1650GR | 1.3 - 46,000 | [11] |
Table 2: In Vitro Apoptosis-Inducing Activity of KPT-185 (ED50)
| Cancer Type | Cell Line(s) | ED50 (nM) | Reference(s) |
| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 57 - 917 | [13] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | ~500 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of KPT-185.
Cell Viability Assays (WST-1/MTS)
These colorimetric assays are used to assess cell proliferation and viability.
References
- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPO1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]
- 5. oaepublish.com [oaepublish.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. selleckchem.com [selleckchem.com]
- 10. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
KPT-185: A Selective Inhibitor of Nuclear Export (SINE) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185 is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] By covalently binding to cysteine 528 (Cys528) in the cargo-binding pocket of XPO1, KPT-185 blocks the transport of various tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm.[2][3] This forced nuclear retention and subsequent activation of TSPs, such as p53, leads to cell cycle arrest and apoptosis in a variety of cancer cell types.[4][5] This technical guide provides a comprehensive overview of KPT-185, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and diagrams of the key signaling pathways it modulates.
Core Mechanism of Action
KPT-185 functions as a Selective Inhibitor of Nuclear Export (SINE). Its primary molecular target is XPO1, a karyopherin that mediates the transport of a wide range of proteins and RNA from the nucleus to the cytoplasm.[6] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and inactivation of key tumor suppressor proteins.[6]
KPT-185 contains an α,β-unsaturated carbonyl group that acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys528 within the nuclear export signal (NES)-binding groove of XPO1.[3] This irreversible binding physically obstructs the binding of cargo proteins to XPO1, effectively halting their nuclear export.[1] The resulting nuclear accumulation of tumor suppressor proteins, including p53, p21, and FOXO, restores their tumor-suppressive functions, leading to cell cycle arrest and apoptosis.[5][7]
References
- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
understanding the role of KPT-185 in p53-independent apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The tumor suppressor protein p53 is a cornerstone of cancer research and therapy, acting as a critical regulator of cell cycle arrest and apoptosis. However, the frequent mutation or inactivation of p53 in human cancers presents a significant challenge to conventional cancer treatments. This has spurred the development of novel therapeutic strategies that can induce cancer cell death independently of p53 status. KPT-185, a selective inhibitor of nuclear export (SINE), has emerged as a promising agent in this arena. By targeting Exportin 1 (XPO1 or CRM1), a key protein responsible for the nuclear export of various tumor suppressor proteins and oncoproteins, KPT-185 can trigger apoptosis through mechanisms that are not reliant on functional p53. This technical guide provides a comprehensive overview of the role of KPT-185 in p53-independent apoptosis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: CRM1/XPO1 Inhibition
KPT-185 functions by selectively and covalently binding to a cysteine residue (Cys528) in the nuclear export signal (NES) binding groove of CRM1. This irreversible inhibition blocks the ability of CRM1 to transport its cargo proteins from the nucleus to the cytoplasm. In cancer cells, CRM1 is often overexpressed and facilitates the nuclear export of numerous tumor suppressor proteins, including p53, FOXO3a, and p27, leading to their inactivation. By inhibiting CRM1, KPT-185 effectively traps these tumor suppressors in the nucleus, where they can exert their anti-proliferative and pro-apoptotic functions.
Furthermore, KPT-185's mechanism extends beyond the nuclear retention of tumor suppressors. It has been shown to suppress the expression of oncogenic proteins like c-Myc and Cyclin D1 and to impair ribosomal biogenesis, a process critical for rapid cell growth and proliferation.[1][2][3] This multi-faceted approach contributes to its potent anti-cancer activity, even in tumors lacking functional p53.
Quantitative Data on KPT-185 Activity
The efficacy of KPT-185 has been evaluated across a range of cancer cell lines with varying p53 status. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) for cell growth inhibition and effective doses for 50% of the population (ED50) for apoptosis induction.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| Z138 | Mantle Cell Lymphoma | Wild-Type | 18 | [4] |
| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 141 | [4] |
| MINO | Mantle Cell Lymphoma | Mutant | 132 | [4] |
| Jeko-1 | Mantle Cell Lymphoma | Mutant | 144 | [4] |
| A375 | Melanoma | Wild-Type | - | [1] |
| CHL-1 | Melanoma | Mutant (H193R) | - | [1] |
Table 1: KPT-185 IC50 Values for Cell Growth Inhibition in Various Cancer Cell Lines.
| Cell Line | Cancer Type | p53 Status | ED50 (nM) for Apoptosis | Reference |
| Z138 | Mantle Cell Lymphoma | Wild-Type | 62 | [4] |
| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 910 | [4] |
| MINO | Mantle Cell Lymphoma | Mutant | 67 | [4] |
| Jeko-1 | Mantle Cell Lymphoma | Mutant | 618 | [4] |
Table 2: KPT-185 ED50 Values for Apoptosis Induction in Mantle Cell Lymphoma Cell Lines.
Key p53-Independent Apoptotic Signaling Pathways
KPT-185 initiates apoptosis through several interconnected pathways that are not contingent on the presence of wild-type p53. These include the nuclear accumulation of other tumor suppressor proteins and the disruption of essential cellular processes.
Nuclear Retention of FOXO3a and p27
Forkhead box protein O3 (FOXO3a) is a transcription factor that promotes the expression of pro-apoptotic genes. In many cancers, FOXO3a is sequestered in the cytoplasm and inactivated through phosphorylation by pathways like PI3K/Akt.[5] KPT-185-mediated inhibition of CRM1 prevents the nuclear export of FOXO3a, leading to its accumulation in the nucleus and subsequent transactivation of target genes involved in apoptosis.[6] Similarly, the cell cycle inhibitor p27 is also retained in the nucleus, contributing to cell cycle arrest and apoptosis.
Caption: KPT-185 inhibits CRM1, leading to nuclear accumulation of FOXO3a and p27.
Inhibition of Ribosomal Biogenesis
Rapidly proliferating cancer cells have a high demand for protein synthesis, which necessitates robust ribosomal biogenesis. This process involves the synthesis and assembly of ribosomal components in the nucleolus and their subsequent export to the cytoplasm, a step that is partially dependent on CRM1. KPT-185 has been shown to impair ribosomal biogenesis, leading to a reduction in the cellular machinery required for protein synthesis.[2][7] This "ribosomal stress" can trigger apoptotic pathways independently of p53.
Caption: KPT-185 disrupts ribosomal biogenesis by inhibiting CRM1-mediated export.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the p53-independent apoptotic effects of KPT-185.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Phenazine ethosulfate (PES)
-
Spectrophotometer capable of reading absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of KPT-185 or vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[8][9][10]
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis, via flow cytometry.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with KPT-185 for the desired time.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11][12][13]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, FOXO3a, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with KPT-185 and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]
Experimental Workflow Visualization
Caption: A streamlined workflow for investigating the effects of KPT-185.
Conclusion
KPT-185 represents a significant advancement in the development of p53-independent cancer therapies. Its ability to induce apoptosis through the inhibition of CRM1 and the subsequent nuclear retention of key tumor suppressor proteins, coupled with its impact on ribosomal biogenesis, provides a powerful and multi-pronged attack on cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of KPT-185 and other CRM1 inhibitors in a wide range of malignancies, particularly those that have developed resistance to conventional p53-dependent treatments. The continued investigation into the nuanced mechanisms of p53-independent apoptosis will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad.com [bio-rad.com]
Initial Screening of KPT-185: A Technical Overview of its Efficacy in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical screening of KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1/CRM1), against a range of solid tumor cell lines. KPT-185 has demonstrated significant antitumor activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting proliferation in various cancer models.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanism and experimental workflows.
Mechanism of Action
KPT-185 functions as a Selective Inhibitor of Nuclear Export (SINE) compound.[3] It covalently binds to the Cys528 residue in the nuclear export signal (NES) groove of XPO1, thereby blocking the transport of numerous tumor suppressor proteins (TSPs) and other cargo proteins from the nucleus to the cytoplasm.[3][4] This forced nuclear retention of TSPs, such as p53, allows them to carry out their native functions, including the induction of apoptosis and cell cycle arrest in cancer cells.[5][6]
Quantitative Data: In Vitro Efficacy of KPT-185
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KPT-185 in various solid tumor cell lines, as determined by cell viability assays after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NSCLC | Non-Small Cell Lung Cancer | Varies by cell line | [1] |
| Pancreatic | Pancreatic Cancer | Varies by cell line | [2] |
| Ovarian | Ovarian Cancer | 100 - 960 | [7] |
| A2780/CP70 | Ovarian Cancer (p53 WT) | Not specified | [8] |
| OVCAR3 | Ovarian Cancer (p53 mutated) | Not specified | [8] |
| SKOV3 | Ovarian Cancer (p53 null) | Not specified | [8] |
| Uterine | Uterine Cancer | 110 - 500 | [7] |
| Breast | Breast Cancer | Varies by cell line | [9] |
| MDA-MB-231 | Breast Cancer | 500 | [7] |
| Gastric | Gastric Cancer | Not specified | [10] |
| Prostate | Prostate Cancer | Not specified | [10] |
Experimental Protocols
Detailed methodologies for the initial screening of KPT-185 typically involve cell viability, apoptosis, and cell cycle assays.
Cell Viability Assays (WST-1, MTT, or CellTiter-Glo®)
This protocol outlines a general procedure for determining the effect of KPT-185 on the viability of solid tumor cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with increasing concentrations of KPT-185 (e.g., ranging from 10 nM to 10 µM) or a DMSO control.[2]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[2]
-
Viability Reagent Addition:
-
WST-1/MTS/XTT: Add the respective reagent to each well according to the manufacturer's instructions and incubate for a specified period (typically 1-4 hours).[2]
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) or luminescence using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This method is used to quantify the induction of apoptosis by KPT-185.
-
Cell Treatment: Treat cells with KPT-185 at various concentrations for specific time points (e.g., 6 or 13 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of KPT-185 on cell cycle progression.
-
Cell Treatment: Treat cells with KPT-185 or DMSO for a defined period (e.g., 24 hours).[4]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] KPT-185 has been shown to induce G1 phase arrest in some cell lines.[1][4][5]
Summary of Findings
Initial screenings of KPT-185 have consistently demonstrated its potent antiproliferative and pro-apoptotic effects across a variety of solid tumor cell lines.[2][7][9] The efficacy of KPT-185 appears to be independent of the p53 mutation status in some cancers, suggesting a broad therapeutic potential.[8] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of KPT-185 in the treatment of solid malignancies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical and early clinical activity of the oral selective inhibitor of nuclear export (SINE) exportin 1 (XPO1) antagonist KPT-330 (Selinexor) in patients (pts) with platinum-resistant/refractory ovarian cancer (OvCa). - ASCO [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KPT-185 In Vitro Cell Viability Assays
These application notes provide detailed protocols for assessing the in vitro efficacy of KPT-185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). The provided information is intended for researchers, scientists, and drug development professionals.
Introduction to KPT-185
KPT-185 is a potent and selective, slowly reversible inhibitor of the nuclear export protein CRM1/XPO1.[1][2] CRM1/XPO1 is responsible for the transport of over 200 proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[1][3] In many cancer cells, CRM1/XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins.[4][5] KPT-185 covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of CRM1/XPO1, blocking the nuclear export of cargo proteins.[6] This forced nuclear retention of TSPs, such as p53, p27, and FOXO, leads to the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation in cancer cells.[1][7]
Data Presentation: KPT-185 IC50 Values
The half-maximal inhibitory concentration (IC50) of KPT-185 has been determined in a variety of cancer cell lines using different in vitro assays. The following table summarizes a selection of these findings to provide a comparative overview of KPT-185's potency.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time | Assay Method |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | WST-1 |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 hours | Cell Viability Assay |
| Melanoma | Panel of human melanoma cell lines | Growth Inhibition: 20-150, Apoptosis: 40-250 | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow
CRM1/XPO1-Mediated Nuclear Export and Inhibition by KPT-185
Caption: KPT-185 inhibits CRM1/XPO1, leading to nuclear retention of TSPs and GRPs, which in turn triggers apoptosis and cell cycle arrest.
General Workflow for KPT-185 In Vitro Cell Viability Assay
References
- 1. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Preparing KPT-185 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
KPT-185 is a potent and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1)[1][2][3]. CRM1/XPO1 is a key nuclear export protein responsible for transporting various cargo proteins, including tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm[4]. By inhibiting XPO1, KPT-185 blocks the nuclear export of these critical proteins, leading to their accumulation in the nucleus, which in turn can induce cell cycle arrest and apoptosis in cancer cells[1][2][5]. These application notes provide detailed protocols for the preparation, storage, and handling of KPT-185 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro research applications.
Physicochemical and Solubility Data
Proper preparation of KPT-185 stock solutions is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for KPT-185.
| Property | Value | Citations |
| Molecular Weight | 355.31 g/mol | [1][2][6] |
| Chemical Formula | C₁₆H₁₆F₃N₃O₃ | [1][2][6][7] |
| CAS Number | 1333151-73-7 | [1][2][6][7] |
| Appearance | White to off-white solid | [2][6] |
| Solubility in DMSO | Varies by source: 15 mg/mL (42.2 mM) to 71 mg/mL (199.8 mM). It is recommended to start with a concentration of ~50 mg/mL (140.72 mM) to ensure complete dissolution. | [1][2][7] |
| Solubility in Ethanol | Soluble (e.g., 50 mg/mL or 140.72 mM) | [2] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols
Materials and Equipment
-
KPT-185 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended for higher concentrations)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM KPT-185 Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM KPT-185 stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Pre-weighing Preparation: Before starting, ensure all equipment is clean and calibrated. Work in a chemical fume hood.
-
Calculate Required Mass:
-
Molecular Weight (MW) of KPT-185 = 355.31 g/mol .
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 355.31 g/mol = 0.00355 g
-
Mass (mg) = 3.55 mg
-
-
Weighing KPT-185: Carefully weigh out 3.55 mg of KPT-185 powder and transfer it into a sterile vial.
-
Adding DMSO: Add 1 mL of high-purity DMSO to the vial containing the KPT-185 powder.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
For higher concentrations or if dissolution is slow, brief sonication in an ultrasonic bath may be necessary.[2][6] Warming the solution to 37°C for a short period can also aid dissolution.[6]
-
Note: It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of KPT-185.[1][2]
-
-
Storage and Handling:
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a KPT-185 stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
Determining the IC50 of KPT-185 in MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of KPT-185 in the MCF-7 human breast cancer cell line. KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key nuclear export protein.[1][2][3] By blocking the nuclear export of tumor suppressor proteins and other cargo, KPT-185 induces cell cycle arrest and apoptosis in various cancer cells.[1][4]
Data Presentation
While a specific IC50 value for KPT-185 in MCF-7 cells is not consistently reported in the literature, necessitating experimental determination, the table below summarizes the reported IC50 values in other cancer cell lines to provide a reference for designing the appropriate concentration range for your experiments.
| Cell Line Type | Cancer Type | Reported IC50 of KPT-185 |
| NHL cell lines (median) | Non-Hodgkin's Lymphoma | ~25 nM |
| AML cell lines | Acute Myeloid Leukemia | 100 nM - 500 nM[1] |
| MDA-MB-231 | Breast Cancer | 0.5 µM |
| Ovarian cancer cell lines | Ovarian Cancer | 0.11 µM - 0.5 µM[5] |
Signaling Pathway of KPT-185
KPT-185 exerts its cytotoxic effects by inhibiting the XPO1/CRM1 protein. This inhibition leads to the nuclear accumulation of various tumor suppressor proteins (TSPs) and cell cycle regulators, which would otherwise be exported to the cytoplasm for degradation. This nuclear retention of TSPs triggers cell cycle arrest and ultimately leads to apoptosis.
Caption: Mechanism of action of KPT-185.
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cells like MCF-7 are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Assay for IC50 Determination
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
KPT-185
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
-
Shaker
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of KPT-185 in DMSO.
-
Perform serial dilutions of the KPT-185 stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM (a broader range may be necessary based on initial results). It is advisable to perform a two-fold or three-fold dilution series.
-
Include a vehicle control (DMSO at the same concentration as the highest KPT-185 concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of KPT-185.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the KPT-185 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
KPT-185
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Drug Preparation and Treatment:
-
Follow the same drug preparation and treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
After the 48-72 hour incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the KPT-185 concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of KPT-185 in MCF-7 cells.
Caption: Workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ch.promega.com [ch.promega.com]
Application Notes and Protocols for KPT-185 and its Analogs in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of KPT-185 and its orally bioavailable analogs in mouse models of cancer. KPT-185 and its related compounds are selective inhibitors of nuclear export (SINE) that target Exportin 1 (XPO1 or CRM1). By blocking the nuclear export of tumor suppressor proteins (TSPs) and other growth-regulatory proteins, these compounds induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
KPT-185 and its analogs function by covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1. This irreversible binding prevents the export of numerous TSPs, including p53, p21, p27, FOXO3A, and the inhibitor of NF-κB (IκB), from the nucleus to the cytoplasm. The resulting nuclear accumulation of these TSPs restores their tumor-suppressive functions, leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis. Additionally, inhibition of XPO1 can lead to the downregulation of oncoproteins such as c-Myc and FLT3.
Signaling Pathway of CRM1 Inhibition
Caption: CRM1 inhibition by KPT-185 analogs blocks nuclear export.
In Vivo Efficacy of KPT-185 Analogs in Mouse Models
Due to its poor pharmacokinetic properties, KPT-185 is primarily used for in vitro studies. For in vivo applications, several orally bioavailable analogs have been developed, including KPT-276, KPT-251, Selinexor (KPT-330), and Verdinexor (KPT-335). The following tables summarize the efficacy of these analogs in various cancer mouse models.
Table 1: Selinexor (KPT-330) In Vivo Efficacy
| Cancer Type | Mouse Model | Cell Line | Dosage and Schedule | Key Findings | Reference(s) |
| Acute Myeloid Leukemia (AML) | Xenograft (NOD/SCID) | MV4-11 | 20 mg/kg, oral gavage, 3 times/week | Significantly prolonged survival of leukemic mice. | [1] |
| Ovarian Cancer | Orthotopic | A2780 | 20 mg/kg, oral gavage, twice a week | Reduced tumor weight. | [2] |
| Alveolar Soft Part Sarcoma | Xenograft | ASPS-KY | 10 or 20 mg/kg, oral gavage, 3 times/week | 70-80% tumor growth inhibition after 40 days. | [3] |
| Ovarian Cancer | Syngeneic | ID8-RFP | 10 mg/kg, oral gavage, once a week | Limited ascites formation and tumor size. | [4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Orthograft (NSG) | MOLT-4 | 20-25 mg/kg, oral gavage, 3 times/week | Striking in vivo activity against T-ALL cells. | [5] |
Table 2: Other KPT-185 Analogs In Vivo Efficacy
| Compound | Cancer Type | Mouse Model | Cell Line/Origin | Dosage and Schedule | Key Findings | Reference(s) |
| KPT-276 | Acute Myeloid Leukemia (AML) | Xenograft (NOD/SCID γ) | MV4-11 | 150 mg/kg, oral gavage, 3 times/week | Significantly prolonged survival and reduced leukemic burden. | [1] |
| KPT-251 | Chronic Lymphocytic Leukemia (CLL) | TCL1 Transgenic (SCID) | Murine TCL1 | 75 mg/kg, oral gavage, 5 times/week for 2 weeks, then 3 times/week | Significant improvement in overall and progression-free survival. | [2][6] |
| Verdinexor (KPT-335) | Canine Lymphoma | Spontaneous Canine Model | N/A | 1.25-1.5 mg/kg, oral, twice or three times a week | Objective response rate of 34%. | [7] |
Experimental Protocol for In Vivo Mouse Studies
This protocol provides a general framework for conducting in vivo efficacy studies of KPT-185 analogs in a subcutaneous xenograft mouse model.
Materials
-
KPT-185 analog (e.g., Selinexor)
-
Vehicle for reconstitution (e.g., 0.6% Pluronic F-68 and 0.6% PVP K-29/32 in sterile water)[4]
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile PBS
-
Gavage needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal scale
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of KPT-185 analogs.
Procedure
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at the desired concentration.
-
-
Subcutaneous Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Reconstitute the KPT-185 analog in the appropriate vehicle. For example, Selinexor can be reconstituted in a solution of 0.6% Pluronic F-68 and 0.6% PVP K-29/32 in sterile water[4].
-
Administer the drug or vehicle to the respective groups via oral gavage at the predetermined dosage and schedule.
-
-
Monitoring:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Observe the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Anorexia and weight loss are potential side effects[7].
-
-
Endpoint:
-
The study endpoint may be determined by a specific tumor volume, a predetermined time point, or signs of excessive morbidity in the animals.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Analyze the tumor growth data to determine the efficacy of the treatment.
-
Compare the mean tumor volumes between the treatment and control groups.
-
Analyze survival data if applicable.
-
Toxicity and Side Effects
The most commonly reported side effects of Selinexor and other KPT-185 analogs in preclinical models are anorexia and weight loss[7]. In some studies, these side effects were managed by adjusting the dosing schedule. It is crucial to closely monitor the health of the animals during treatment and to have a clear protocol for supportive care or euthanasia if severe toxicity is observed.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific mouse model and cancer type. All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karyopharm.com [karyopharm.com]
- 4. Selinexor in Combination with Decitabine Attenuates Ovarian Cancer in Mice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CRM1 inhibition induces tumor cell cytotoxicity and impairs osteoclastogenesis in multiple myeloma: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
Application Notes and Protocols: Utilizing KPT-185 in Combination with Doxorubicin for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies with conventional cytotoxic agents represents a promising avenue in cancer treatment, aiming to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for the combined use of KPT-185, a selective inhibitor of nuclear export (SINE) targeting Exportin-1 (XPO1/CRM1), and doxorubicin, a widely used anthracycline chemotherapeutic. Preclinical evidence strongly suggests a synergistic relationship between these two agents, offering a compelling rationale for further investigation.[1][2][3] As KPT-185 and the clinically evaluated compound selinexor (KPT-330) are both potent XPO1 inhibitors with the same mechanism of action, data for selinexor is used as a proxy where specific data for KPT-185 is not available; this will be explicitly noted.
Mechanism of Action and Synergy
KPT-185: KPT-185 is an orally bioavailable small molecule that selectively inhibits Exportin-1 (XPO1), a key nuclear export protein.[4] XPO1 is responsible for transporting numerous tumor suppressor proteins (TSPs), including p53, from the nucleus to the cytoplasm.[5] By blocking XPO1, KPT-185 forces the nuclear retention and functional activation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6]
Doxorubicin: Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II-mediated DNA repair and generates reactive oxygen species (ROS) that damage cellular components.[7]
Synergistic Interaction: The combination of KPT-185 and doxorubicin results in a synergistic anti-tumor effect. This is attributed to a multi-faceted mechanism where KPT-185 enhances the cytotoxic effects of doxorubicin. A key aspect of this synergy is the nuclear retention of critical proteins. In multiple myeloma, for instance, XPO1 inhibition has been shown to work synergistically with doxorubicin.[3] Furthermore, studies with the closely related XPO1 inhibitor selinexor have demonstrated synergy with doxorubicin in triple-negative breast cancer and Wilms Tumor cell lines.[1][2]
The proposed synergistic mechanism is illustrated in the following signaling pathway diagram:
Caption: Synergistic mechanism of KPT-185 and doxorubicin.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of KPT-185/selinexor and doxorubicin, both as single agents and in combination.
Table 1: Single Agent In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| KPT-185 | MV4-11 | Acute Myeloid Leukemia | 100-500 | [4] |
| KPT-185 | OCI-AML3 | Acute Myeloid Leukemia | 100-500 | [4] |
| Selinexor (KPT-330) | TNBC Cell Lines (Median) | Triple-Negative Breast Cancer | 44 | [2][8] |
| Selinexor (KPT-330) | ER+ Breast Cancer Cell Lines (Median) | Estrogen Receptor-Positive Breast Cancer | >1000 | [2][8] |
| Doxorubicin | MCF-7 | Breast Cancer | 8306 | [7] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6602 | [7] |
Table 2: Synergistic Efficacy of Selinexor (KPT-330) and Doxorubicin Combination
| Cell Lines | Cancer Type | Synergy Metric | Value | Citation |
| FHWT Cell Lines | Wilms Tumor | Bliss Synergy Score | >10 (Synergistic) | [1] |
| FHWT Cell Lines | Wilms Tumor | ZIP Synergy Score | >10 (Synergistic) | [1] |
| Multiple TNBC Cell Lines | Triple-Negative Breast Cancer | Combination Index (CI) | Median: 0.6 (Synergistic) | [2] |
Table 3: Apoptosis Induction by Selinexor (KPT-330) and Doxorubicin Combination
| Cell Line | Treatment | Apoptosis Rate (%) | Notes | Citation |
| SK-UT1 | Selinexor (20nM) | ~15% | Apoptosis evaluation after 72h. | [9] |
| SK-UT1 | Doxorubicin (80nM) | ~20% | Apoptosis evaluation after 72h. | [9] |
| SK-UT1 | Selinexor (20nM) + Doxorubicin (80nM) | ~45% | Apoptosis evaluation after 72h. | [9] |
| Anaplastic Thyroid Cancer Cells | Selinexor (1000nM) | Increased cleaved PARP, Caspase-9, and Caspase-3 | Western blot analysis. | [6] |
| Multiple Myeloma Cells | Selinexor + Doxorubicin | Increased phospho-H2AX (DNA damage marker) | Indicates enhanced DNA damage leading to apoptosis. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of KPT-185 and doxorubicin.
Experimental Workflow
A typical workflow for assessing the synergy between KPT-185 and doxorubicin is outlined below.
Caption: Experimental workflow for synergy analysis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of KPT-185 and doxorubicin, individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
KPT-185 (stock solution in DMSO)
-
Doxorubicin (stock solution in water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of KPT-185 and doxorubicin in complete culture medium. For combination studies, prepare drugs at a fixed ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
KPT-185 and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with KPT-185, doxorubicin, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
This protocol is used to assess the levels of key proteins involved in the mechanism of action.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
KPT-185 and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved PARP, anti-XPO1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Conclusion
The combination of KPT-185 and doxorubicin presents a compelling therapeutic strategy. The synergistic interaction, driven by the nuclear retention of tumor suppressor proteins and potential inhibition of DNA damage repair, can lead to enhanced cancer cell killing. The provided protocols offer a framework for researchers to further investigate and validate the efficacy of this combination in various cancer models. Careful dose-response studies and synergy analysis are crucial to optimizing the therapeutic potential of this combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selinexor: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karyopharm.com [karyopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for KPT-185 Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of KPT-185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). The protocols outlined below are based on established methodologies from various studies and are intended to facilitate the investigation of KPT-185's effects on cancer cells.
Mechanism of Action
KPT-185 is a potent and selective, orally bioavailable small-molecule inhibitor of CRM1/XPO1.[1][2] CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), such as p53, and other growth-regulating proteins from the nucleus to the cytoplasm.[3][4] In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs.[5] KPT-185 covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of CRM1, thereby blocking the nuclear export of its cargo proteins.[1] This forced nuclear retention of TSPs leads to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in a variety of cancer cell types.[6][7]
Data Presentation: In Vitro Efficacy of KPT-185
The following table summarizes the 50% inhibitory concentration (IC50) values of KPT-185 in various cancer cell lines, as reported in the literature. These values highlight the potent anti-proliferative activity of KPT-185 across a range of hematological and solid tumors.
| Cancer Type | Cell Line | IC50 (nM) | Assay Duration | Citation |
| Acute Myeloid Leukemia (AML) | MV4-11 | 100 - 500 | 72 hours | [2][6] |
| Acute Myeloid Leukemia (AML) | Kasumi-1 | 100 - 500 | 72 hours | [6] |
| Acute Myeloid Leukemia (AML) | OCI/AML3 | 100 - 500 | 72 hours | [6] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 100 - 500 | 72 hours | [6] |
| Acute Myeloid Leukemia (AML) | KG1a | 100 - 500 | 72 hours | [6] |
| Acute Myeloid Leukemia (AML) | THP-1 | 100 - 500 | 72 hours | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | 16 - 395 | 72 hours | [2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 16 - 395 | 72 hours | [2][8] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | CCRF-CEM | 16 - 395 | 72 hours | [2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 16 - 395 | 72 hours | [2][8] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK1 | 16 - 395 | 72 hours | [2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | LOUCY | 16 - 395 | 72 hours | [2] |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 hours | [9] |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | 72 hours | [9] |
| Mantle Cell Lymphoma (MCL) | MINO | 132 | 72 hours | [9] |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | 72 hours | [9] |
| Ovarian Cancer | A2780 | 100 - 960 | 72 hours | [10] |
| Ovarian Cancer | IGROV-1 | 100 - 960 | 72 hours | [10] |
| Ovarian Cancer | SKOV3 | 100 - 960 | 72 hours | [10] |
| Ovarian Cancer | HeyA8 | 100 - 960 | 72 hours | [10] |
| Uterine Cancer | Various | 110 - 500 | 72 hours | [10] |
| Breast Cancer | MDA-MB-231 | 500 | 72 hours | [10] |
| Colon Cancer | LoVo | ~500 | Not Specified | [11] |
| Colon Cancer | HT29 | 1000 - 3000 | Not Specified | [11] |
| Multiple Myeloma (MM) | MM1.S | 20 - 120 | Not Specified | [12] |
| Multiple Myeloma (MM) | H929 | 20 - 120 | Not Specified | [12] |
| Multiple Myeloma (MM) | U266 | 20 - 120 | Not Specified | [12] |
| Multiple Myeloma (MM) | RPMI-8226 | 20 - 120 | Not Specified | [12] |
Experimental Protocols
Cell Culture and KPT-185 Treatment
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
KPT-185 (stock solution typically prepared in DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2. Maintain cells in the exponential growth phase. For experiments, cells are typically seeded when they are 70-80% confluent.[10]
-
Prepare a stock solution of KPT-185 in sterile DMSO.[6] Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere overnight (for adherent cell lines).
-
Remove the existing medium and replace it with fresh medium containing various concentrations of KPT-185 or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[6]
Cell Viability Assays
Several methods can be used to assess the effect of KPT-185 on cell proliferation and viability.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate and treat with KPT-185 as described above.
-
After the incubation period, add 50 µL of 0.15% MTT solution to each well.[10]
-
Incubate the plate for 2 hours at 37°C.[10]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Protocol:
-
Seed cells in a 96-well plate and treat with KPT-185.
-
After incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.[8]
Apoptosis Assays
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat cells with KPT-185 in 6-well plates.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Analyze the cells by flow cytometry within one hour.[14] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting
Principle: This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Treat cells with KPT-185 as desired.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CRM1, p53, cleaved caspase-3) overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of KPT-185 Action
Caption: KPT-185 inhibits CRM1/XPO1, leading to nuclear retention of tumor suppressor proteins.
Experimental Workflow for KPT-185 Evaluation
Caption: A typical experimental workflow for assessing the in vitro effects of KPT-185.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Nuclear Proteins with KPT-185
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KPT-185, a selective inhibitor of nuclear export (SINE), in conjunction with immunofluorescence (IF) to study the localization of nuclear proteins. This document includes detailed protocols, data presentation guidelines, and visualizations to aid in experimental design and execution.
Introduction
Nuclear transport is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer. Exportin 1 (XPO1), also known as CRM1, is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[1][2] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins.[1][3][4]
KPT-185 is a potent and selective inhibitor of XPO1.[5] It covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, thereby blocking the export of cargo proteins and forcing their accumulation in the nucleus.[3][6] This restoration of nuclear localization can reactivate the tumor-suppressing functions of these proteins. Immunofluorescence is a powerful technique to visualize this KPT-185-induced nuclear retention of target proteins.
Mechanism of Action of KPT-185
The following diagram illustrates the mechanism of XPO1-mediated nuclear export and its inhibition by KPT-185.
Data Presentation
The efficacy of KPT-185 in promoting nuclear localization can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio of the target protein. Below is a summary of expected outcomes based on available literature.
| Cell Line | Target Protein | KPT-185 Concentration | Incubation Time | Expected Outcome | Reference |
| HeLa | EGFP-NPMc+(mutA) | 100 nM | Not Specified | Reversion of cytoplasmic mislocalization to nuclear localization | [7] |
| CLL Cells | p53, FoxO3a, IκB | 1 µM | 12-24 hours | Time-dependent increase in nuclear levels | [1] |
| Mantle Cell Lymphoma (MCL) Cells | p53 | 100 nM | 18 hours | Increased nuclear accumulation (in wt-p53 cells) | [7] |
| HMLE-snail | FBXL5 | 150 nM | 24 hours | Nuclear retention of FBXL5 | [8] |
Experimental Protocols
KPT-185 Treatment and Immunofluorescence Staining Workflow
The following diagram outlines the general workflow for treating cells with KPT-185 followed by immunofluorescence staining.
Detailed Protocol
Materials:
-
Cells of interest cultured on sterile glass coverslips or chamber slides
-
Complete cell culture medium
-
KPT-185 (Stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary antibody against the nuclear protein of interest
-
Fluorochrome-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for at least 24 hours in complete culture medium.
-
-
KPT-185 Treatment:
-
Prepare working concentrations of KPT-185 by diluting the stock solution in pre-warmed complete culture medium. A final DMSO concentration should be kept below 0.1%.
-
Include a vehicle control (DMSO only) for comparison.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of KPT-185 (e.g., 50 nM - 1 µM).
-
Incubate the cells for the desired duration (e.g., 12-24 hours). Incubation time and KPT-185 concentration should be optimized for each cell line and target protein.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Aspirate the fixative and gently wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear antigens.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target nuclear protein in the blocking buffer at the recommended concentration.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 (PBS-T).
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS-T.
-
Incubate the cells with a nuclear counterstain, such as DAPI (1 µg/mL in PBS), for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish if necessary.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Capture images of both the vehicle-treated and KPT-185-treated cells.
-
Quantify the nuclear and cytoplasmic fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear localization.
-
Logical Relationship for Data Analysis
The following diagram illustrates the logical flow for analyzing the immunofluorescence data to determine the effect of KPT-185.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Molecular Analysis of Nuclear Export Factor CRM1 Association with Its Cargo In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a KPT-185 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a KPT-185 resistant cell line model, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies.
Introduction
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm.[3][4] By blocking CRM1, KPT-185 forces the nuclear accumulation and activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] The development of resistance to KPT-185, an analog of the clinical candidate selinexor (KPT-330), is a significant challenge in cancer therapy.[3][4] This document outlines the protocols to establish and characterize a KPT-185 resistant cell line, providing a valuable in vitro model to investigate the molecular underpinnings of resistance.
Data Presentation
Table 1: Comparative IC50 Values of Parental and KPT-185 Resistant Cell Lines
| Compound | Parental HT1080 IC50 (µM) | KPT-185 Resistant HT1080 IC50 (µM) | Fold Resistance |
| KPT-185 | ~0.025 | >2.5 | >100 |
| KPT-330 (Selinexor) | 0.074 | 2.4 | ~33 |
| KPT-251 | 0.066 | 0.93 | ~14 |
| Leptomycin B (LMB) | 0.0003 | 0.0014 | ~4.7 |
Data is synthesized from a study on HT1080 fibrosarcoma cells.[3]
Experimental Protocols
I. Establishment of a KPT-185 Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to escalating concentrations of KPT-185.
Materials:
-
Parental cancer cell line (e.g., HT1080 human fibrosarcoma)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
KPT-185 (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Protocol:
-
Determine the initial KPT-185 concentration:
-
Perform a dose-response experiment to determine the IC10-IC20 (concentration that inhibits 10-20% of cell growth) of KPT-185 for the parental cell line. A clonal growth assay over 8 days can establish the initial concentration. For HT1080 cells, an initial concentration of 5 nM KPT-185 was used.[3]
-
-
Initiate continuous exposure:
-
Culture the parental cells in the presence of the determined initial concentration of KPT-185.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Gradual dose escalation:
-
Once the cells resume a stable growth rate, passage them and increase the concentration of KPT-185 by approximately 1.5 to 2-fold.[5]
-
Repeat this process of gradual dose escalation over a prolonged period. The generation of the HT1080 resistant line took approximately 10 months, with the final concentration reaching 600 nM.[3]
-
-
Establishment of the resistant line:
-
Once the cells are able to proliferate steadily in a high concentration of KPT-185 (e.g., >100-fold the initial IC50), the cell line is considered resistant.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
-
Maintenance of the resistant phenotype:
-
Culture the resistant cell line in the continuous presence of the final selection concentration of KPT-185 to maintain the resistant phenotype.
-
II. Characterization of the KPT-185 Resistant Cell Line
A. Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values and confirm the degree of resistance.
Materials:
-
Parental and resistant cells
-
96-well plates
-
KPT-185 and other SINE compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Seed parental and resistant cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Treat the cells with a serial dilution of KPT-185 (and other compounds as needed) for 72 hours.[3]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
B. Immunofluorescence for Subcellular Localization of CRM1 Cargo Proteins
This method visualizes the nuclear accumulation of tumor suppressor proteins.
Materials:
-
Parental and resistant cells grown on coverslips
-
KPT-185
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies against CRM1 cargo proteins (e.g., p53, p21, IκB)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat parental and resistant cells with KPT-185 (e.g., 1 µM for 4-24 hours).[3]
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope. In resistant cells, the nuclear accumulation of cargo proteins is expected to be less pronounced compared to parental cells.[3]
C. Western Blot Analysis
This technique is used to assess the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., PARP, Caspase-3, p53, p21, Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat parental and resistant cells with increasing concentrations of KPT-185 for 24 hours.[3]
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Induction of apoptotic markers like cleaved PARP and Caspase-3 is expected at higher KPT-185 concentrations in resistant cells compared to parental cells.[3]
D. Cell Cycle Analysis by Flow Cytometry
This method determines the effect of KPT-185 on cell cycle distribution.
Materials:
-
Parental and resistant cells
-
KPT-185
-
Ethanol for fixation
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat parental and resistant cells with KPT-185 (e.g., 0.6 µM) and collect cells at different time points.[3]
-
Fix the cells in ice-cold 70% ethanol.
-
Stain the cells with PI staining solution.
-
Analyze the cell cycle distribution using a flow cytometer. Parental cells typically show a significant reduction in the S-phase and an increase in the G2/M phase, while resistant cells exhibit a less pronounced effect.[3]
Mandatory Visualizations
Caption: Mechanism of action of KPT-185.
Caption: Workflow for establishing a resistant cell line.
Caption: Altered signaling in KPT-185 resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: KPT-185 In Vivo Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of KPT-185 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is KPT-185 and why is its solubility a concern for in vivo studies?
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3][4] By blocking CRM1, KPT-185 prevents the nuclear export of tumor suppressor proteins, leading to their accumulation in the nucleus and subsequent anti-cancer effects such as growth inhibition and apoptosis.[1][5][6][7][8]
Like many small molecule inhibitors, KPT-185 is a hydrophobic compound with poor water solubility.[1] This low aqueous solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability, inconsistent drug exposure, and precipitation at the injection site. One study noted that KPT-185 has limited bioavailability in murine and monkey pharmacokinetic studies.[9] Therefore, optimizing its solubility is a critical step for obtaining reliable and reproducible results in preclinical animal models.
Q2: What are the general approaches to improving the solubility of poorly water-soluble drugs like KPT-185?
Several strategies can be employed to enhance the solubility of hydrophobic drugs for in vivo studies. These can be broadly categorized as chemical and physical approaches.[10]
-
Chemical Modifications: This includes salt formation or creating prodrugs, which fundamentally alter the molecule's properties.[10]
-
Physical Modifications: These are more common during formulation development and include:
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[11][12]
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility.
-
Surfactants: These agents can improve wetting and micellar solubilization.[11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Lipid-Based Formulations: Formulating the drug in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).[12][13]
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix in an amorphous state can improve dissolution rates.[11][14]
-
For KPT-185, the most commonly cited methods involve the use of co-solvents and surfactants to create solutions or suspensions for oral or parenteral administration.
Troubleshooting Guide
Issue 1: KPT-185 precipitates out of solution during formulation preparation.
Possible Cause 1: Inappropriate solvent system.
-
Solution: KPT-185 is practically insoluble in water.[1] A multi-component solvent system is often necessary. A commonly used approach is to first dissolve KPT-185 in a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with other vehicles.[1]
Possible Cause 2: Incorrect order of solvent addition.
-
Solution: The order of adding different components of the vehicle is crucial. For a multi-component system, always dissolve KPT-185 completely in the primary solvent (e.g., DMSO) before adding aqueous components or surfactants.
Possible Cause 3: The concentration of KPT-185 is too high for the chosen vehicle.
-
Solution: Refer to the solubility data in Table 1. If you are exceeding the known solubility limits, you may need to either lower the concentration of KPT-185 or explore a different formulation.
Issue 2: The prepared KPT-185 formulation is cloudy or contains visible particles.
Possible Cause 1: Incomplete dissolution.
-
Solution: Ensure vigorous mixing (e.g., vortexing) and gentle warming (e.g., to 37°C) to aid dissolution.[2] Using an ultrasonic bath for a short period can also help.[2]
Possible Cause 2: Use of old or moisture-absorbed DMSO.
-
Solution: Moisture-absorbing DMSO can reduce the solubility of KPT-185.[1] Always use fresh, anhydrous DMSO for preparing your stock solution.[1]
Possible Cause 3: The formulation is a suspension.
-
Solution: Some protocols for oral administration of KPT-185 result in a homogenous suspension (e.g., using CMC-Na).[1] In this case, cloudiness is expected. Ensure the suspension is uniform before each administration.
Issue 3: Inconsistent results in in vivo experiments.
Possible Cause 1: Instability of the formulation.
-
Solution: Some formulations, particularly those involving mixtures of organic solvents and water, should be used immediately after preparation to avoid precipitation over time.[1]
Possible Cause 2: Precipitation of the drug at the injection site.
-
Solution: If using a formulation with a high percentage of organic solvent for parenteral administration, the drug may precipitate upon contact with the aqueous environment of the body. Consider using a vehicle with better biocompatibility or a formulation designed to create a more stable solution in vivo, such as a lipid-based formulation or a solid dispersion.
Data Presentation
Table 1: Solubility of KPT-185 in Various Solvents
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 71 mg/mL[1] | 199.82 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 71 mg/mL[1] | ||
| Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of KPT-185 for Intraperitoneal (IP) Injection
This protocol is adapted from a formulation using PEG300, Tween-80, and ddH2O.
Materials:
-
KPT-185 powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile double-distilled water (ddH₂O) or saline
Procedure:
-
Prepare a stock solution of KPT-185 in DMSO. For example, dissolve KPT-185 in fresh, anhydrous DMSO to a concentration of 71 mg/mL.[1] Ensure it is fully dissolved.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, you might start with 50 µL of the 71 mg/mL stock.
-
Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Slowly add 500 µL of sterile ddH₂O or saline to the mixture while vortexing. This will bring the final volume to 1 mL.
-
Use the final formulation immediately for injection. [1]
Protocol 2: Preparation of KPT-185 for Oral Gavage
This protocol describes the preparation of a suspension using Carboxymethylcellulose sodium (CMC-Na).
Materials:
-
KPT-185 powder
-
CMC-Na solution (e.g., 0.5% or 1% w/v in sterile water)
Procedure:
-
Weigh the required amount of KPT-185 powder.
-
Prepare the desired concentration of CMC-Na solution in sterile water.
-
Add the KPT-185 powder to the CMC-Na solution. For example, to make a 5 mg/mL suspension, add 5 mg of KPT-185 to 1 mL of the CMC-Na solution.[1]
-
Mix thoroughly by vortexing or stirring until a homogenous suspension is achieved. [1]
-
Ensure the suspension is well-mixed before each administration to ensure consistent dosing.
Visualizations
KPT-185 Mechanism of Action
Caption: KPT-185 inhibits CRM1/XPO1, blocking the nuclear export of tumor suppressor proteins and oncogene mRNA.
Troubleshooting Workflow for KPT-185 Formulation
Caption: A decision tree for troubleshooting common issues during KPT-185 formulation preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
overcoming KPT-185 resistance in cancer cells
Welcome to the Technical Support Center for KPT-185 and XPO1 Inhibitor Research. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating KPT-185 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KPT-185?
KPT-185 is a Selective Inhibitor of Nuclear Export (SINE) compound that targets Exportin 1 (XPO1/CRM1).[1][2] XPO1 is a nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm.[1][2] KPT-185 and other SINE compounds, such as selinexor, form a slowly reversible covalent bond with the cysteine residue at position 528 (Cys528) within the cargo-binding pocket of XPO1.[3][4] This blockage of XPO1 function leads to the nuclear accumulation and functional reactivation of TSPs like p53, p21, and Rb, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6]
Q2: What are the known mechanisms of acquired resistance to KPT-185?
There are two primary mechanisms of acquired resistance to KPT-185 and other SINE compounds:
-
Target Alteration: The most well-characterized mechanism is a mutation in the XPO1 gene itself. Specifically, a mutation of the Cys528 residue to which KPT-185 binds (e.g., C528S) confers resistance.[1][2] This mutation prevents the covalent binding of the inhibitor to XPO1.[3] Studies have shown that even a heterozygous C528S mutation is sufficient to induce a high level of resistance, indicating a dominant effect.[1][2][7]
-
Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by modulating signaling pathways that are downstream of XPO1 inhibition.[6] This can involve changes in genes related to apoptosis, cell adhesion, and inflammation.[6] In such cases, the resistant cells may still have a functional XPO1-inhibitor interaction, but they have adapted to bypass the pro-apoptotic signals that would normally be induced.
Q3: How can I determine if my cancer cell line has developed resistance to KPT-185?
To confirm resistance, you should perform a cell viability or proliferation assay (e.g., MTT or WST-1 assay) to generate a dose-response curve for both your parental (sensitive) and suspected resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) for the suspected resistant line compared to the parental line indicates the development of resistance.[8] Resistant cell lines can exhibit over a 100-fold decrease in sensitivity.[6]
Q4: Are there next-generation XPO1 inhibitors that can overcome KPT-185 resistance?
Yes, next-generation SINE compounds have been developed with improved efficacy and tolerability profiles. For example, KPT-8602 (eltanexor) is a second-generation XPO1 inhibitor that has shown potent anti-cancer activity.[9][10] While these compounds still bind to the Cys528 residue, their improved therapeutic window may offer advantages in certain contexts.[9][11] However, if resistance is due to the C528S mutation, these next-generation inhibitors that rely on binding to this residue may also be ineffective.
Q5: What are some potential therapeutic strategies to overcome KPT-185 resistance?
Several strategies are being explored to overcome resistance to XPO1 inhibitors:
-
Combination Therapies: Combining KPT-185 or other SINE compounds with other anti-cancer agents can be an effective strategy. For example, SINE compounds have shown synergistic effects when combined with platinum-based chemotherapy (in ovarian cancer), proteasome inhibitors, or gemcitabine.[4][12][13] Combining a SINE with an MDM2 inhibitor (Nutlin-3a) has also demonstrated synergistic activity in AML cells.[9]
-
Targeting Downstream Pathways: If resistance is due to alterations in downstream signaling, identifying and targeting these pathways may restore sensitivity. For instance, if cells have upregulated anti-apoptotic proteins, combining KPT-185 with a Bcl-2 inhibitor could be a viable approach.
-
Autophagy Inhibition: In some contexts, Selinexor treatment has been shown to induce autophagy. The combination of Selinexor with an autophagy inhibitor like chloroquine has been shown to significantly impede tumor growth.[14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with KPT-185.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased cell death in KPT-185 treated cultures over time. | 1. Development of acquired resistance. 2. Suboptimal drug concentration or activity. | 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 values of your current cell line with the original parental line. 2. Check Drug Stock: Ensure your KPT-185 stock solution is stored correctly and has not degraded. Test a fresh dilution on a sensitive control cell line. |
| IC50 value for KPT-185 is significantly higher than expected. | 1. The cell line has intrinsic resistance to XPO1 inhibition. 2. The cell line has acquired resistance through prolonged, low-dose exposure. | 1. Investigate Resistance Mechanism: a. Sequence XPO1: Perform Sanger or next-generation sequencing of the XPO1 gene, focusing on the region around codon 528. b. Analyze Downstream Pathways: Use Western blotting to check for the nuclear accumulation of XPO1 cargo proteins (e.g., p53, p21) after KPT-185 treatment. If these proteins do not accumulate in the nucleus, it may suggest a drug efflux issue or target mutation. If they do accumulate, resistance is likely due to downstream alterations.[6] |
| No synergistic effect observed when combining KPT-185 with another drug. | 1. The chosen combination is not effective for the specific cancer cell type. 2. Suboptimal dosing or scheduling of the two drugs. | 1. Review Literature: Check for published studies on the combination in your cancer model. 2. Optimize Dosing: Perform a matrix of dose-response experiments with varying concentrations of both drugs to identify potential synergy. 3. Consider Alternative Combinations: Based on the resistance mechanism, explore other rational drug combinations. For example, if resistance is associated with upregulation of DNA damage repair proteins, a combination with a PARP inhibitor could be tested.[15][16] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of KPT-185 in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T-ALL Cell Lines (Panel) | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [17] |
| NHL Cell Lines (Panel) | Non-Hodgkin Lymphoma | ~25 (median) | [18] |
| AML Cell Lines (Panel) | Acute Myeloid Leukemia | 100 - 500 | [18] |
| A2780 | Ovarian Cancer (p53 WT) | 130 | [12] |
| CP70 | Ovarian Cancer (p53 WT, Cisplatin-Resistant) | 160 | [12] |
| OVCAR3 | Ovarian Cancer (p53 mutated) | 110 | [12] |
| SKOV3 | Ovarian Cancer (p53 null) | 260 | [12] |
Key Experimental Protocols
Protocol 1: Generation of a KPT-185 Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[8][19][20]
Materials:
-
Parental cancer cell line of interest (sensitive to KPT-185)
-
Complete cell culture medium
-
KPT-185 stock solution (in DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., WST-1) to determine the IC50 of KPT-185 for the parental cell line after 72 hours of treatment.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing KPT-185 at a concentration of half the IC50.
-
Monitor and Passage: Monitor the cells daily. The culture may initially show significant cell death. Change the medium with fresh drug-containing medium every 3-4 days. When the surviving cells reach 70-80% confluency, passage them into a new flask, maintaining the same KPT-185 concentration.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration (typically after 2-3 passages), double the concentration of KPT-185 in the culture medium.
-
Repeat and Cryopreserve: Repeat step 4, gradually increasing the drug concentration. It is advisable to cryopreserve vials of cells at each new concentration level as a backup. This process can take several months.[6][20]
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of KPT-185 (e.g., >10x the initial IC50), characterize the new resistant cell line. Confirm the high IC50 with a new dose-response curve and investigate the mechanism of resistance (e.g., XPO1 sequencing).
Protocol 2: Cell Viability (WST-1) Assay to Determine IC50
This protocol outlines the steps for a colorimetric assay to measure cell viability and determine the IC50 of KPT-185.[18][21][22]
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
KPT-185 stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of KPT-185 in culture medium. Remove the old medium from the wells and add 100 µL of the KPT-185 dilutions. Include wells with vehicle control (DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubate and Read: Incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the KPT-185 concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of KPT-185.
Caption: Primary mechanisms of resistance to KPT-185.
Caption: Experimental workflow to investigate KPT-185 resistance.
References
- 1. Heterozygous mutation of cysteine528 in XPO1 is sufficient for resistance to selective inhibitors of nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]
- 10. 2xpowderblend.com [2xpowderblend.com]
- 11. Next generation XPO1 inhibitor shows improved efficacy and in vivo tolerability in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The molecular mechanism and challenge of targeting XPO1 in treatment of relapsed and refractory myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 17. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. researchgate.net [researchgate.net]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 22. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KPT-185 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KPT-185 in mouse models. The focus is on optimizing dosage to minimize toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KPT-185?
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[2] By blocking CRM1, KPT-185 forces the nuclear accumulation and activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: Can I use KPT-185 for in vivo studies in mice?
While KPT-185 is highly effective in in vitro studies, it has been reported to possess unfavorable pharmacokinetic properties for in vivo applications.[4] Researchers are encouraged to consider orally bioavailable analogs such as KPT-276 or selinexor (KPT-330) for in vivo experiments, as these have been more extensively studied in animal models.[4]
Q3: What are the typical signs of toxicity to monitor for when using CRM1 inhibitors in mice?
Common signs of toxicity include:
-
Body Weight Loss: This is a primary indicator of toxicity. A loss of more than 15-20% of initial body weight is often considered a humane endpoint.
-
Changes in Physical Appearance: Piloerection (hair standing on end), hunched posture, and unkempt fur.
-
Behavioral Changes: Lethargy, decreased motor activity, and social isolation.[5]
-
Gastrointestinal Issues: Diarrhea.
-
Dehydration: Sunken eyes and skin tenting.
Q4: How often should I monitor my mice during a KPT-185 (or its analog) study?
A diligent monitoring schedule is crucial. It is recommended to monitor animals at least once daily. If signs of toxicity are observed, monitoring should be increased to twice daily. Body weight should be measured at least twice weekly, or daily if weight loss is a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant body weight loss (>15%) in mice. | The dose of the CRM1 inhibitor is too high. | - Immediately cease dosing.- Provide supportive care (e.g., hydration, palatable food).- For future cohorts, reduce the dose by 25-50%.- Consider a less frequent dosing schedule (e.g., every other day instead of daily). |
| No observable therapeutic effect at the current dose. | - The dose is too low.- Poor bioavailability of the compound. | - If no signs of toxicity are present, consider a dose escalation in the next cohort of animals.- Ensure proper formulation and administration of the compound.- For KPT-185, consider switching to an analog with better in vivo pharmacokinetics like KPT-276 or selinexor.[4] |
| Inconsistent results between animals in the same treatment group. | - Improper drug formulation leading to inconsistent dosing.- Variability in drug administration (e.g., oral gavage technique). | - Ensure the drug is homogenously suspended or dissolved in the vehicle before each administration.- Standardize the administration technique and ensure all personnel are properly trained. |
| Mice exhibit signs of distress shortly after dosing (e.g., agitation, excessive grooming). | - Acute reaction to the vehicle or the compound.- Stress from the administration procedure. | - Observe a vehicle-only control group to rule out vehicle-specific effects.- Refine the handling and administration technique to minimize stress.- Monitor the animals closely for the first few hours post-dosing. |
Data Presentation
In Vivo Dosing and Toxicity of KPT-185 Analogs in Mice
| Compound | Mouse Model | Dose and Schedule | Observed Toxicity | Reference |
| KPT-276 | NSCLC Xenograft (NOD-SCID mice) | 100 mg/kg, oral, 3 times/week for 3 weeks | Well-tolerated, less than 10% body weight loss. | [4] |
| KPT-251 | CLL Engrafted (SCID mice) | 75 mg/kg, oral, 5 times/week for 2 weeks, then 3 times/week | Not specified, but survival was prolonged. | [6] |
| Selinexor (KPT-330) | Ovarian Cancer Orthotopic | 10, 20, and 30 mg/kg | Dose-finding study; specific toxicity not detailed. | [7] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for a KPT-185 Analog in Mice
Objective: To determine the maximum tolerated dose (MTD) of a KPT-185 analog.
Materials:
-
KPT-185 analog (e.g., KPT-276)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
8-10 week old female mice (e.g., BALB/c or as per experimental model)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Group Allocation: Randomly assign mice to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose. Subsequent doses can be escalated in a stepwise manner (e.g., 1.5x or 2x increments).
-
Formulation: Prepare a fresh formulation of the compound in the vehicle for each day of dosing. Ensure it is a homogenous suspension or solution.
-
Administration: Administer the compound via oral gavage. The volume should typically not exceed 10 mL/kg.
-
Monitoring:
-
Observe animals for clinical signs of toxicity at 1, 4, and 24 hours after the first dose, and then daily.
-
Record body weights daily.
-
-
MTD Determination: The MTD is the highest dose that does not cause >20% body weight loss or severe clinical signs of toxicity.
-
Endpoint: The study can be concluded after a predefined period (e.g., 7-14 days) of dosing.
Protocol 2: Subchronic Toxicity Assessment
Objective: To evaluate the toxicity of a KPT-185 analog over a longer duration (e.g., 28 days).
Materials:
-
As in Protocol 1
-
Blood collection supplies (e.g., EDTA tubes)
-
Necropsy instruments
Procedure:
-
Dose Selection: Based on the MTD from the dose-range finding study, select three dose levels (high, mid, low) and a vehicle control. The high dose should be at or near the MTD.
-
Group Size: Use a larger group size (e.g., 10 mice per sex per group) to allow for interim and terminal sample collection.
-
Dosing: Administer the compound daily (or as determined by the experimental plan) for 28 days.
-
Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food/water consumption measurements.
-
-
Sample Collection:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, and record organ weights (liver, kidneys, spleen, etc.).
-
-
Histopathology: Preserve major organs in 10% neutral buffered formalin for histopathological examination.
Mandatory Visualizations
Signaling Pathway of KPT-185
Caption: KPT-185 inhibits CRM1, leading to nuclear retention of TSPs and GRPs, which in turn promotes apoptosis and cell cycle arrest.
Experimental Workflow for a Dose-Finding Study
Caption: A typical workflow for a dose-range finding study in mice to determine the Maximum Tolerated Dose (MTD).
References
- 1. hero.epa.gov [hero.epa.gov]
- 2. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 4. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 7. fda.gov [fda.gov]
Technical Support Center: Enhancing KPT-185 Efficacy in Platinum-Resistant Ovarian Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KPT-185 in platinum-resistant ovarian cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KPT-185?
KPT-185 is a selective inhibitor of nuclear export (SINE) that specifically targets Exportin-1 (XPO1), a nuclear export protein.[1][2] By inhibiting XPO1, KPT-185 forces the nuclear retention of tumor suppressor proteins (TSPs) and other growth regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: Why is KPT-185 a promising agent for platinum-resistant ovarian cancer?
High expression of XPO1 in ovarian cancer is correlated with decreased survival and platinum resistance.[1][4] KPT-185 has been shown to decrease cell viability and synergistically restore platinum sensitivity in both immortalized ovarian cancer cell lines and patient-derived xenografts.[1][4] Its efficacy has been demonstrated in both platinum-sensitive and platinum-resistant models.[1]
Q3: Does the p53 status of ovarian cancer cells affect the efficacy of KPT-185?
KPT-185 induces apoptosis through both p53-dependent and p53-independent pathways.[1][5][6] Therefore, it is effective in ovarian cancer cells regardless of their p53 mutational status.[1]
Q4: What is the rationale for combining KPT-185 with platinum-based chemotherapy?
KPT-185 acts synergistically with platinum agents like cisplatin to induce apoptosis and enhance their anti-tumor effects.[1][4] This combination can restore platinum sensitivity in resistant ovarian cancer cells.[1]
Q5: Are there alternative mechanisms of KPT-185-induced cell death?
Yes, a novel p53-independent mechanism involves the mitochondrial accumulation of eukaryotic translation initiation factor 5A (eIF5A).[7][8][9] KPT-185 prevents the nuclear export of Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), which normally binds to eIF5A in the cytoplasm.[7][10] The unbound eIF5A then accumulates in the mitochondria, triggering apoptosis.[7][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for KPT-185 in cell viability assays.
-
Possible Cause 1: Drug Solubility and Stability.
-
Solution: KPT-185 is soluble in DMSO.[12] Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is consistent across all conditions and does not exceed a cytotoxic level (typically <0.5%).
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Different ovarian cancer cell lines exhibit varying sensitivity to KPT-185.[1] Ensure consistent cell line identity through regular authentication (e.g., STR profiling). Maintain consistent cell culture conditions, including media, serum concentration, and passage number, as these can influence drug response.
-
-
Possible Cause 3: Assay Duration.
Problem 2: Lack of synergistic effect when combining KPT-185 with cisplatin.
-
Possible Cause 1: Suboptimal Dosing and Scheduling.
-
Solution: The synergistic effect is highly dependent on the concentrations of both drugs and the timing of their administration. Perform a checkerboard titration with a range of concentrations for both KPT-185 and cisplatin to identify the optimal synergistic ratio. Consider pre-treating cells with one agent before adding the second. For example, one study demonstrated synergy by treating with different cisplatin concentrations for 24 hours, followed by KPT-185 treatment for an additional 48 hours.[13]
-
-
Possible Cause 2: Inappropriate Combination Index (CI) Calculation.
-
Solution: Use appropriate software (e.g., CalcuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[1] A CI value less than 1 indicates synergy. Ensure that the data input into the software is accurate and that the assumptions of the model are met.
-
Problem 3: Difficulty in detecting apoptosis induction by KPT-185.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: Apoptosis induction is both dose- and time-dependent.[7] Increase the concentration of KPT-185 and/or the incubation time (e.g., 24, 48, 72 hours). Refer to the quantitative data tables for effective concentrations in different cell lines.
-
-
Possible Cause 2: Choice of Apoptosis Assay.
Problem 4: Unexpected results in Western Blots for signaling pathway analysis.
-
Possible Cause 1: Incorrect Cellular Fractionation.
-
Solution: When assessing the nuclear accumulation of proteins like p53, IκBα, and NF-κB-p65, it is crucial to have clean cytoplasmic and nuclear fractions.[1] Use a reliable cell fractionation protocol and verify the purity of your fractions with appropriate markers (e.g., GAPDH for cytoplasm and Lamin A/C for the nucleus).[1]
-
-
Possible Cause 2: Antibody Quality.
-
Solution: Use validated antibodies specific for your target proteins. Titrate the antibody concentration to achieve a good signal-to-noise ratio. Run appropriate controls, including positive and negative cell lysates.
-
Quantitative Data
Table 1: IC50 Values of KPT-185 in Platinum-Resistant and -Sensitive Ovarian Cancer Cell Lines
| Cell Line | p53 Status | Platinum Sensitivity | KPT-185 IC50 (nM) |
| A2780 | Wild-type | Sensitive | 46.53 |
| CP70 | Wild-type | Resistant | 102.6 |
| OVCAR3 | Mutated | Resistant | 328.7 |
| SKOV3 | Null | Resistant | 114.8 |
Data from a 72-hour MTT assay.[1][13]
Table 2: Synergistic Effects of KPT-185 and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | p53 Status | Cisplatin IC50 (µM) | Cisplatin IC50 with KPT-185 (µM) | Combination Index (CI) |
| A2780 | Wild-type | 2.0 | 0.8 | 0.61 |
| CP70 | Wild-type | 12.0 | 4.0 | 0.52 |
| OVCAR3 | Mutated | 8.0 | 2.5 | 0.48 |
| SKOV3 | Null | 6.0 | 2.0 | 0.55 |
CI values < 1 indicate synergy.[1]
Table 3: KPT-185 Induced Apoptosis in Ovarian Cancer Cell Lines
| Cell Line | KPT-185 Treatment (48h) | Apoptosis (%) |
| A2780 | 0.2 µM | 49.6 |
| A2780 | 72h incubation | 60 |
Apoptosis was measured by flow cytometry.[7]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of KPT-185 concentrations (e.g., 10 nM to 10 µM) for 48-72 hours.[12] Include a vehicle control (DMSO).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate the IC50 values using non-linear regression analysis.[1]
2. Western Blotting for Apoptosis Markers
-
Treat cells with the desired concentration of KPT-185 for the indicated time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, -8, and -9 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Treat cells with KPT-185 as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Mechanism of action of KPT-185.
Caption: Experimental workflow for evaluating KPT-185 efficacy.
Caption: KPT-185 induced apoptotic signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selinexor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Nuclear Export Protein XPO1 in Cancer | Cancer Biology [blogs.shu.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the Nuclear Export Receptor XPO1 as a Therapeutic Target for Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Three Potential Prognostic Genes in Platinum-Resistant Ovarian Cancer via Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate K-185-Induced Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KPT-185, a selective inhibitor of nuclear export (SINE). The information provided aims to help mitigate potential side effects and off-target effects encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KPT-185?
KPT-185 is a small molecule that selectively and irreversibly inhibits Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] XPO1 is a key nuclear export protein responsible for transporting over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm. By blocking XPO1, KPT-185 forces the nuclear retention and accumulation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What are the known on-target effects of KPT-185 in cancer cells?
The primary on-target effects of KPT-185 are the inhibition of cancer cell proliferation, induction of G1 cell cycle arrest, and apoptosis.[3][4] These effects are mediated by the nuclear accumulation of XPO1 cargo proteins such as p53, p21, and IκBα.[5]
Q3: What are the potential off-target effects or side effects of KPT-185 observed in preclinical studies?
While KPT-185 has shown a favorable therapeutic index in some preclinical models with minimal toxicity to normal cells, high concentrations or prolonged exposure can lead to side effects.[1][3] The side effects are generally similar to those observed with other SINE compounds like selinexor and may include:
-
In vitro: Cytotoxicity to normal cells at high concentrations, although cancer cells are significantly more sensitive.[6]
-
In vivo: Potential for gastrointestinal toxicity (nausea, vomiting, diarrhea, decreased appetite), weight loss, and hematological toxicities such as thrombocytopenia (low platelets) and neutropenia (low white blood cells).[7][8]
Q4: Are there second-generation XPO1 inhibitors with better toxicity profiles?
Yes, second-generation SINE compounds, such as KPT-8602 (eltanexor), have been developed. These compounds are designed to have improved tolerability, including reduced penetration of the blood-brain barrier, which is thought to contribute to some of the gastrointestinal side effects.[9]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause: The concentration of KPT-185 may be too high. While cancer cells are more sensitive, high concentrations can affect normal cells.
-
Mitigation Strategy:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that induces apoptosis in your cancer cell line of interest while minimizing toxicity to control cells. IC50 values for cancer cell lines are often in the nanomolar range.[4]
-
Time-Course Experiment: Reduce the incubation time. Short exposures (e.g., 1-4 hours) can be sufficient to induce apoptosis in some cancer cell lines.[1]
-
Alternative Solvents: Ensure the vehicle (e.g., DMSO) concentration is not contributing to toxicity. Consider alternative, less toxic solvents if necessary.
-
Issue 2: Inconsistent results in cell viability or apoptosis assays.
-
Possible Cause: Variability in cell seeding density, passage number, or compound preparation.
-
Mitigation Strategy:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells.
-
Fresh Compound Preparation: Prepare fresh stock solutions of KPT-185 and dilute to the final concentration immediately before each experiment.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Issue 3: Difficulty in detecting nuclear accumulation of tumor suppressor proteins.
-
Possible Cause: Suboptimal timing of analysis or issues with the Western blot or immunofluorescence protocol.
-
Mitigation Strategy:
-
Time-Course Analysis: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing nuclear accumulation of your protein of interest. Nuclear localization of p53 can be observed as early as 4 hours post-treatment.[6]
-
Protocol Optimization: Optimize your cell fractionation protocol to ensure clean separation of nuclear and cytoplasmic extracts. For immunofluorescence, ensure proper cell fixation and permeabilization.
-
In Vivo Experiments
Issue 4: Significant weight loss and signs of gastrointestinal distress in animal models.
-
Possible Cause: High dose of KPT-185 or its in vivo analog, or the formulation used.
-
Mitigation Strategy:
-
Dose Optimization: Conduct a dose-finding study to identify the maximum tolerated dose (MTD) that provides anti-tumor efficacy with manageable side effects.
-
Supportive Care:
-
Hydration: Provide supplemental hydration (e.g., subcutaneous fluids) to counteract dehydration from diarrhea or decreased appetite.
-
Nutritional Support: Offer highly palatable and caloric-dense food to encourage eating. Appetite stimulants like megestrol or cannabinoids have been used in clinical settings with selinexor and could be considered for preclinical models.[7][10]
-
Antiemetics: Prophylactic treatment with antiemetics, such as 5-HT3 antagonists (e.g., ondansetron), can help manage nausea and vomiting.[10][11]
-
-
Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing) that may improve tolerability while maintaining efficacy.[9]
-
Issue 5: Hematological toxicities such as thrombocytopenia and neutropenia.
-
Possible Cause: On-target effect of XPO1 inhibition on hematopoietic progenitor cells.
-
Mitigation Strategy:
-
Monitoring: Regularly monitor complete blood counts (CBCs) throughout the study to detect the onset and severity of hematological toxicities.
-
Supportive Care: In cases of severe cytopenias, consider the use of supportive care agents such as thrombopoietin receptor agonists for thrombocytopenia and granulocyte colony-stimulating factors (G-CSF) for neutropenia, as is done in clinical practice.[7]
-
Dose Reduction/Interruption: Temporarily interrupt or reduce the dose of KPT-185 if severe hematological toxicity is observed.
-
Issue 6: Synergistic Toxicity with Combination Therapies.
-
Possible Cause: Additive or synergistic off-target effects of the combined agents.
-
Mitigation Strategy:
-
Staggered Dosing: Investigate different dosing schedules, such as sequential versus concurrent administration, which may reduce overlapping toxicities.
-
Dose Reduction of Both Agents: When combining KPT-185 with other cytotoxic or targeted agents, it may be necessary to reduce the doses of both drugs to achieve a manageable toxicity profile.[12]
-
Data Presentation
Table 1: In Vitro IC50 Values of KPT-185 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z138 | Mantle Cell Lymphoma | 18 | [4] |
| JVM-2 | Mantle Cell Lymphoma | 141 | [4] |
| MINO | Mantle Cell Lymphoma | 132 | [4] |
| Jeko-1 | Mantle Cell Lymphoma | 144 | [4] |
| A2780 | Ovarian Cancer | ~100 | [6] |
| SKOV3 | Ovarian Cancer | ~200 | [6] |
Table 2: In Vivo Efficacy and Tolerability of XPO1 Inhibitors in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Efficacy | Tolerability | Reference |
| KPT-251 | CLL Mouse Model | 75 mg/kg, 5x/week then 3x/week | Increased survival | Minimal weight loss | [1] |
| KPT-8602 | CLL Mouse Model | 15 mg/kg, daily | Increased survival | Improved tolerability vs. KPT-330 | [9] |
| Selinexor | AML Mouse Model | 10 mg/kg, 2x/week | Prolonged survival (in combo) | Well-tolerated at this dose | [13] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of KPT-185 or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[4]
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with KPT-185 or vehicle control for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive).[2]
Western Blot for Nuclear and Cytoplasmic Fractionation
-
Treat cells with KPT-185 or vehicle control.
-
Harvest cells and perform subcellular fractionation using a commercial kit or a dounce homogenizer-based protocol.
-
Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Separate equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against your protein of interest (e.g., p53, IκBα) and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH or Tubulin for cytoplasmic).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Visualizations
Caption: Mechanism of action of KPT-185.
Caption: Troubleshooting high in vitro cytotoxicity.
Caption: Experimental workflow for apoptosis assay.
References
- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Integrated safety profile of selinexor in multiple myeloma: experience from 437 patients enrolled in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Selinexor? [synapse.patsnap.com]
- 9. Next generation XPO1 inhibitor shows improved efficacy and in vivo tolerability in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patientpower.info [patientpower.info]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
refining KPT-185 delivery methods for targeted therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining KPT-185 delivery methods for targeted therapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is KPT-185 and what is its mechanism of action?
A1: KPT-185 is a selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1/CRM1).[1] CRM1 is a protein responsible for transporting various tumor suppressor proteins (TSPs) and growth regulatory proteins from the cell nucleus to the cytoplasm.[2][3] By covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of CRM1, KPT-185 blocks this transport, leading to the accumulation of TSPs in the nucleus.[2] This nuclear retention of TSPs, such as p53, induces cell cycle arrest and apoptosis in cancer cells.[1][4]
Q2: What are the main challenges in delivering KPT-185 for targeted therapy?
A2: The primary challenges in delivering KPT-185 stem from its hydrophobic nature, which leads to poor aqueous solubility.[1] This can result in low bioavailability and difficulty in formulating solutions for intravenous administration. Additionally, as a covalent inhibitor, there is a potential for off-target reactions, making targeted delivery crucial to minimize side effects and enhance therapeutic efficacy at the tumor site.[5][6]
Q3: What are the most promising delivery systems for KPT-185?
A3: Nanoparticle- and liposome-based delivery systems are promising for overcoming the challenges associated with KPT-185. These carriers can encapsulate the hydrophobic drug, improving its solubility and stability in circulation.[7][8] Furthermore, they can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic toxicity.
Q4: How can I quantify the amount of KPT-185 in my formulation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying KPT-185.[9][10] A validated stability-indicating HPLC method should be used to separate KPT-185 from any potential degradation products, ensuring accurate quantification in your formulation and during stability studies.
Q5: What are the key parameters to consider when characterizing KPT-185 loaded nanoparticles?
A5: Key characterization parameters for KPT-185 loaded nanoparticles include:
-
Particle size and polydispersity index (PDI): Determines the in vivo distribution and cellular uptake.
-
Zeta potential: Indicates the colloidal stability of the nanoparticle suspension.
-
Encapsulation efficiency and drug loading: Measures the amount of KPT-185 successfully incorporated into the nanoparticles.
-
In vitro drug release profile: Characterizes the rate and extent of KPT-185 release from the nanoparticles over time.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and experimental use of KPT-185.
Formulation & Encapsulation Issues
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor solubility of KPT-185 in the chosen organic solvent. | Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one that provides good solubility for both KPT-185 and the polymer/lipid. |
| Rapid precipitation of KPT-185 upon addition to the aqueous phase. | Optimize the mixing speed and the rate of addition of the organic phase to the aqueous phase. Consider using a microfluidic device for more controlled mixing. | |
| Unfavorable drug-to-carrier ratio. | Systematically vary the initial KPT-185 to polymer/lipid ratio to find the optimal loading capacity. | |
| Large Particle Size or High Polydispersity Index (PDI) | Aggregation of nanoparticles during formulation. | Increase the concentration of the stabilizer (e.g., PVA, Poloxamer). Optimize sonication or homogenization parameters (time and power). |
| Inappropriate solvent selection leading to poor particle formation. | Ensure the organic solvent is miscible with the anti-solvent (aqueous phase) for nanoprecipitation, or has a low boiling point for efficient removal in emulsion-based methods. | |
| Drug Precipitation During Storage | Formulation instability leading to drug leakage and crystallization. | Evaluate the stability of the formulation at different temperatures (4°C, 25°C). Consider lyophilization for long-term storage. Ensure the zeta potential is sufficiently high (typically > |20| mV) to prevent aggregation. |
In Vitro & In Vivo Experimental Issues
| Problem | Potential Cause | Suggested Solution |
| Low Cellular Uptake of Nanoparticles | Inappropriate particle size or surface charge. | Aim for particle sizes in the range of 50-200 nm for optimal cellular uptake. Surface modification with targeting ligands specific to receptors overexpressed on your target cells can enhance uptake. |
| Protein corona formation in cell culture media or plasma. | Characterize the protein corona formation on your nanoparticles. PEGylation of the nanoparticle surface can help reduce non-specific protein binding and prolong circulation time. | |
| Rapid In Vivo Clearance | Recognition and uptake by the reticuloendothelial system (RES). | PEGylate the surface of the nanoparticles to create a "stealth" coating that evades the RES. Optimize particle size to be within the 100-200 nm range to reduce clearance by the liver and spleen.[2] |
| Inconsistent Therapeutic Efficacy | Premature drug release from the delivery vehicle. | Analyze the in vitro release profile under physiological conditions (pH 7.4 and 5.5 to simulate endosomal environment). Modify the polymer/lipid composition to achieve a more sustained release profile. |
| Poor tumor penetration. | For solid tumors, smaller nanoparticles (e.g., < 100 nm) may exhibit better penetration. Consider co-administration with agents that modify the tumor microenvironment to enhance nanoparticle accumulation. |
Quantitative Data Summary
The following tables summarize key quantitative data for KPT-185 and representative nanoparticle formulations.
Table 1: Physicochemical Properties of KPT-185
| Property | Value | Reference |
| Molecular Weight | 355.31 g/mol | [11] |
| Molecular Formula | C₁₆H₁₆F₃N₃O₃ | [11] |
| Solubility in DMSO | 71 mg/mL (199.82 mM) | [11] |
| cLogP | 3.8 | [12] |
| Polar Surface Area (PSA) | 63.5 Ų | [12] |
Table 2: In Vitro Efficacy of KPT-185 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Reference |
| Non-Hodgkin's Lymphoma (Panel) | Lymphoma | ~25 nM (median) | [11] |
| AML Cell Lines (Panel) | Acute Myeloid Leukemia | 100 - 500 nM | [1] |
| Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | 0.1 - 0.96 µM | [13] |
| T-ALL Cell Lines (Panel) | T-cell Acute Lymphoblastic Leukemia | 34 - 203 nM | [14] |
Table 3: Representative Polymeric Nanoparticle Formulation Parameters for a Hydrophobic Drug
| Parameter | Value | Reference |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA) | [15] |
| Mean Particle Size | 158.6 ± 3.4 nm | [15] |
| Zeta Potential | -21.3 ± 1.8 mV | [15] |
| Encapsulation Efficiency | 78.4 ± 2.1% | [15] |
| Drug Release (72h) | up to 91.6 ± 3.1% | [15] |
Experimental Protocols
Protocol 1: Formulation of KPT-185 Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol describes a general method for encapsulating KPT-185 into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Optimization of specific parameters will be required.
Materials:
-
KPT-185
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer and stir bar
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 5 mL of acetone.
-
Add 5 mg of KPT-185 to the PLGA solution and vortex until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently on a magnetic stirrer until fully dissolved and then cool to room temperature.
-
-
Nanoparticle Formation:
-
Place the aqueous PVA solution on a magnetic stirrer at a moderate speed.
-
Using a syringe pump for a controlled flow rate, add the organic phase dropwise to the aqueous phase.
-
Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation.
-
-
Solvent Removal and Nanoparticle Collection:
-
Transfer the nanoparticle suspension to a rotary evaporator to remove the remaining acetone under reduced pressure.
-
Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 48 hours.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Characterization of KPT-185 Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Accurately weigh a known amount of lyophilized nanoparticles and dissolve them in a suitable organic solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of KPT-185 in the solution using a validated HPLC-UV method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
3. In Vitro Drug Release:
-
Disperse a known amount of KPT-185 loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time points, withdraw an aliquot of the release medium and separate the nanoparticles by centrifugation.
-
Analyze the supernatant for the concentration of released KPT-185 using HPLC-UV.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of the Plasma Concentration of Vadadustat by High-Performance Liquid Chromatography with Ultraviolet Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
dealing with batch-to-batch variability of KPT-185
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of KPT-185, with a particular focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is KPT-185 and what is its mechanism of action?
KPT-185 is a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a nuclear export protein responsible for transporting over 200 proteins, including many tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[3][4] By binding covalently to a cysteine residue (Cys528) in the cargo-binding groove of CRM1, KPT-185 blocks the nuclear export of these proteins.[3][5] This leads to the nuclear accumulation and enhanced activity of TSPs, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells.[1][2][6]
Q2: What are the common off-target effects of KPT-185?
While KPT-185 is designed to be a selective inhibitor of CRM1, the potential for off-target effects should be considered.[7] Studies have shown that the cytotoxic effects of KPT-185 are primarily due to the specific inhibition of XPO1.[3] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in experiments to distinguish between on-target and potential off-target effects.
Q3: How should I prepare and store KPT-185 stock solutions?
KPT-185 is soluble in DMSO, with a solubility of up to 71 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[1] For long-term storage, stock solutions should be kept at -80°C for up to two years or -20°C for up to one year.[6] Avoid repeated freeze-thaw cycles.
Q4: What is batch-to-batch variability and how can it affect my experiments with KPT-185?
Batch-to-batch variability refers to the potential for slight differences in the chemical and physical properties of a compound between different manufacturing lots. While reputable suppliers perform quality control to minimize this, variations can still occur. For a small molecule inhibitor like KPT-185, this variability could manifest as differences in:
-
Purity: Minor impurities could affect the compound's activity or introduce off-target effects.
-
Solubility: Variations in crystallinity or polymorphic form between batches could alter the actual concentration of the dissolved compound.
-
Stability: Differences in the manufacturing process could potentially impact the stability of the compound under specific storage or experimental conditions.
Such variability can lead to inconsistent experimental results, such as shifts in IC50 values or changes in the observed cellular phenotype.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
Q: I am observing significant variations in the IC50 values of KPT-185 in my cell line across different experiments. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
-
Batch-to-Batch Variability:
-
Solution: If you have recently switched to a new batch of KPT-185, this is a likely cause. It is advisable to perform a side-by-side comparison of the new and old batches. If a significant difference is observed, you may need to re-optimize your experimental concentrations for the new batch. Always record the batch number used in each experiment.
-
-
Compound Stability:
-
Solution: Ensure that your KPT-185 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Cell Culture Conditions:
-
Solution: Inconsistencies in cell passage number, cell density at the time of treatment, or media and serum quality can all impact cellular response to a drug. Maintain a consistent cell culture protocol and ensure cells are healthy and in the logarithmic growth phase.
-
-
Assay Protocol:
-
Solution: Minor variations in incubation times, reagent concentrations, or the specific viability assay used can lead to different results. Standardize your assay protocol and ensure all steps are performed consistently.
-
Issue 2: Reduced or complete loss of KPT-185 activity.
Q: My KPT-185 treatment is no longer showing the expected cytotoxic or apoptotic effects. What should I do?
Possible Causes and Solutions:
-
Compound Degradation:
-
Solution: KPT-185, like many small molecules, can degrade over time, especially if not stored properly. Prepare a fresh stock solution from a new vial of the compound.
-
-
Incorrect Concentration:
-
Solution: Double-check your calculations for preparing the stock solution and working dilutions. An error in dilution can lead to a much lower final concentration than intended.
-
-
Cellular Resistance:
-
Solution: If you have been culturing your cells for an extended period in the presence of low concentrations of KPT-185, they may have developed resistance.[8] Use a fresh stock of cells from a lower passage number.
-
-
Issues with the Target Protein:
-
Solution: Although less common, changes in the expression or mutation of the target protein, CRM1, could lead to reduced sensitivity.[5] Verify CRM1 expression levels in your cells via Western blot.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 355.31 g/mol | [1] |
| Formula | C16H16F3N3O3 | [1] |
| CAS Number | 1333151-73-7 | [1] |
| Solubility in DMSO | 71 mg/mL (199.82 mM) | [1] |
| IC50 in NHL cell lines | ~25 nM (median) | [1] |
| IC50 in AML cell lines | 100 nM - 500 nM | [1][2] |
| IC50 in T-ALL cell lines | 16 nM - 395 nM | [6] |
| Storage (Solid) | -20°C | [2] |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) | [6] |
Experimental Protocols
Cell Viability Assay (WST-1 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of KPT-185 in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of KPT-185. Include a vehicle control (DMSO) at the same final concentration as in the highest KPT-185 treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment:
-
WST-1: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.[9]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of KPT-185 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: KPT-185 inhibits CRM1, leading to nuclear retention of TSPs.
Caption: A workflow for troubleshooting inconsistent KPT-185 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]
- 5. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
managing KPT-185 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing KPT-185, a selective inhibitor of CRM1/XPO1, in cell culture experiments. Find troubleshooting advice and answers to frequently asked questions to ensure the successful application of KPT-185 in your research.
Frequently Asked Questions (FAQs)
Q1: What is KPT-185 and what is its mechanism of action?
A1: KPT-185 is a selective, orally bioavailable inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] CRM1 is a nuclear export protein responsible for transporting numerous cargo proteins, including tumor suppressors and growth regulators, from the nucleus to the cytoplasm.[4][5] By covalently binding to a cysteine residue in the NES-binding groove of XPO1, KPT-185 blocks the nuclear export of these key proteins.[6][7] This leads to the nuclear accumulation of tumor suppressor proteins, resulting in cell cycle arrest, apoptosis, and the inhibition of proliferation in various cancer cell lines.[1][2][8]
Q2: What is the solubility of KPT-185?
A2: KPT-185 is readily soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[1] The solubility in DMSO is reported to be as high as 71 mg/mL (199.82 mM) and 15 mg/mL.[1][8] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: How should I prepare a stock solution of KPT-185?
A3: To prepare a stock solution, dissolve the KPT-185 powder in fresh, anhydrous DMSO to your desired concentration.[1][9] For example, to prepare a 10 mM stock solution, dissolve 3.55 mg of KPT-185 (Molecular Weight: 355.31 g/mol ) in 1 mL of DMSO. To ensure the powder is completely dissolved, gentle vortexing or sonication may be used.[9] It is recommended to visually inspect the solution to ensure there are no visible particles.[9]
Q4: How should I store KPT-185 and its stock solutions?
A4: Proper storage is critical to maintain the stability and activity of KPT-185.[10]
-
Powder: The solid compound should be stored at -20°C for up to 3 years.[1][9]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][2][11]
Q5: My KPT-185 precipitated after I added it to my cell culture media. What should I do?
A5: KPT-185 precipitation in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1][12] If you observe precipitation, it is recommended to prepare a fresh dilution from your stock solution, ensuring the final DMSO concentration in the media is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation.[11][13] Refer to the Troubleshooting Guide below for detailed steps to prevent and resolve this issue.
Troubleshooting Guide
This guide addresses the common issue of KPT-185 precipitation in cell culture media and provides a step-by-step approach to resolve it.
Problem: KPT-185 precipitates out of solution when added to cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | KPT-185 is insoluble in water.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.[12] | 1. Decrease Final Concentration: If experimentally feasible, lower the final working concentration of KPT-185. 2. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in your cell culture medium. 3. Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration (up to 0.5%) might help, but a DMSO vehicle control is essential.[11] |
| High Stock Solution Concentration | Using a very high concentration stock solution can lead to a sharp local concentration increase upon dilution, promoting precipitation. | Prepare an intermediate dilution of your KPT-185 stock solution in DMSO before adding it to the cell culture medium. |
| Media Composition and Temperature | Components in the cell culture media, such as proteins and salts, can affect the solubility of small molecules.[14][15][16] Temperature can also influence solubility. | 1. Pre-warm Media: Ensure your cell culture media is at 37°C before adding the KPT-185 solution. 2. Mix Gently and Thoroughly: Immediately after adding the KPT-185 solution to the media, mix gently by swirling or inverting the tube to ensure rapid and uniform dispersion. |
| Improper Stock Solution Preparation | The compound may not have been fully dissolved in DMSO initially. | When preparing your stock solution, ensure complete dissolution by vortexing or brief sonication. Visually inspect for any undissolved particles.[9] |
| Poor Quality or "Wet" DMSO | DMSO is hygroscopic and can absorb moisture from the air, which will reduce its ability to solubilize hydrophobic compounds like KPT-185.[1] | Use fresh, anhydrous, high-purity DMSO for preparing your stock solutions. Store DMSO properly to prevent moisture absorption. |
Experimental Protocols
Protocol 1: Preparation of KPT-185 Working Solution
-
Prepare Stock Solution: Dissolve KPT-185 powder in fresh, anhydrous DMSO to create a 10 mM stock solution. For example, add 281.4 µL of DMSO to 1 mg of KPT-185 powder.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare Intermediate Dilution (Optional but Recommended): On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of fresh DMSO.
-
Prepare Final Working Solution: Pre-warm the required volume of cell culture medium to 37°C. To achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate stock solution to 990 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix and Use Immediately: Gently vortex or pipette up and down to mix the final working solution thoroughly. Use the freshly prepared solution immediately for your cell-based assays.
Protocol 2: Visual Inspection for Precipitation
-
After preparing the final working solution of KPT-185 in cell culture media, transfer a small drop (approximately 10-20 µL) onto a clean microscope slide.
-
Place a coverslip over the drop.
-
Observe the solution under a light microscope at 10x and 20x magnification.
-
The presence of crystalline structures or amorphous precipitates indicates that the compound has fallen out of solution. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
Caption: KPT-185 inhibits the nuclear export protein XPO1, leading to the nuclear accumulation of tumor suppressor proteins.
Caption: A logical workflow to troubleshoot and resolve KPT-185 precipitation in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. captivatebio.com [captivatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 15. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating KPT-185 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of KPT-185, a selective inhibitor of nuclear export, and its alternatives. The information presented herein is supported by experimental data from preclinical studies, offering a valuable resource for researchers in oncology and drug development.
Introduction to KPT-185 and its Target: CRM1
KPT-185 is a potent and selective, orally bioavailable inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] CRM1 is a key nuclear export protein responsible for the translocation of numerous cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[4][5][6] In many cancers, CRM1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, thereby promoting oncogenesis.[4][7] KPT-185 and other Selective Inhibitor of Nuclear Export (SINE) compounds covalently bind to a cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of CRM1, blocking the export of cargo proteins.[4][8] This forced nuclear retention of TSPs, such as p53, p21, and IκB, restores their tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells.[7][9]
Comparative Analysis of In Vivo Target Engagement Validation
Validating that a drug engages its intended target in a living organism is a critical step in preclinical drug development. For CRM1 inhibitors like KPT-185, this involves demonstrating the inhibition of CRM1's export function and the downstream consequences in in vivo models, typically tumor xenografts in immunocompromised mice.
Quantitative Data Summary
The following table summarizes key in vivo data for KPT-185 and its closely related analogs, providing a comparative overview of their efficacy and markers of target engagement.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Target Engagement Markers (in vivo) | Reference |
| KPT-185 | Xenograft | Renal Cell Carcinoma | Not specified | Significant inhibition | Nuclear retention of p53 and p21 in tumor tissue. | [7] |
| KPT-251 | Xenograft | Renal Cell Carcinoma | Orally | Significant inhibition | Increased nuclear levels of p53 and p21 in vivo. | [7] |
| KPT-276 | Xenograft (MM1.S) | Multiple Myeloma | 150 mg/kg, oral gavage, 3 days/week | 40% tumor volume decrease in 12 days | Not specified in this study, but confirmed anti-MM activity. | [1] |
| Selinexor (KPT-330) | Xenograft (LS141) | Liposarcoma | 15 mg/kg | Statistically significant | Downregulation of XPO1 in tumor lysates. | [10] |
| Selinexor (KPT-330) | Xenograft (ASPS) | Alveolar Soft Part Sarcoma | 10 or 20 mg/kg, oral, 3 times weekly for 40 days | 70% (10 mg/kg) and 80% (20 mg/kg) | Nuclear accumulation of TSPs and reduction of Ki-67 in tumors. | [9] |
| Selinexor (KPT-330) | Xenograft (MPNST) | Malignant Peripheral Nerve Sheath Tumor | 15 mg/kg | 40% inhibition after 12 days | PARP cleavage in tumor lysates (combination therapy). | [10] |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of in vivo studies. Below are generalized yet detailed methodologies for key experiments cited in the validation of CRM1 inhibitor target engagement.
Xenograft Tumor Model and Drug Administration
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MM1.S, A431, LS141) are cultured under standard conditions.
-
For subcutaneous xenografts, a specific number of cells (typically 1-10 million) in a sterile suspension (e.g., PBS or Matrigel) are injected into the flank of immunocompromised mice (e.g., NOD-scid, NSG).[11]
-
Tumor growth is monitored regularly using calipers.
-
-
Drug Formulation and Administration:
-
SINE compounds for oral administration are often formulated in a vehicle such as a solution of Pluronic F-68 and PVP K-29/32 in water.[1][12]
-
The drug is administered via oral gavage at the specified dose and schedule (e.g., 10-150 mg/kg, 3 times per week).[1][9]
-
A control group of animals receives the vehicle only.
-
In Vivo Target Engagement and Efficacy Assessment
-
Tumor Growth Measurement:
-
Tumor volume is measured at regular intervals (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Animal body weight is also monitored as an indicator of toxicity.[13]
-
-
Pharmacodynamic (PD) Marker Analysis:
-
At the end of the study, or at specific time points, tumors are excised from a cohort of animals.
-
Immunohistochemistry (IHC): A portion of the tumor is fixed in formalin and embedded in paraffin. Sections are then stained with antibodies against CRM1 cargo proteins (e.g., p53, p21, IκB) and proliferation markers (e.g., Ki-67) to assess their subcellular localization and expression levels.[9]
-
Western Blotting: Another portion of the tumor is snap-frozen and lysed. Protein extracts are then subjected to SDS-PAGE and western blotting to quantify the levels of target proteins (e.g., CRM1, cleaved PARP, survivin).[10]
-
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
CRM1 Signaling Pathway and Inhibition
Caption: Mechanism of action of KPT-185 in blocking CRM1-mediated nuclear export.
In Vivo Xenograft Experimental Workflow
Caption: Workflow for in vivo validation of KPT-185 target engagement in a xenograft model.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selinexor and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]
- 6. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRM1 Blockade by Selective Inhibitors of Nuclear Export (SINE) attenuates Kidney Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karyopharm.com [karyopharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of KPT-185 and Selinexor (KPT-330)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two selective inhibitors of nuclear export (SINE), KPT-185 and its clinical analog, selinexor (KPT-330). The information herein is supported by experimental data to aid in research and drug development decisions.
Introduction
KPT-185 and selinexor (KPT-330) are potent and selective small-molecule inhibitors of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is overexpressed in a wide range of cancers and facilitates the transport of tumor suppressor proteins (TSPs), oncoproteins, and other growth-regulating proteins from the nucleus to the cytoplasm.[1][2] By inhibiting XPO1, KPT-185 and selinexor force the nuclear retention and accumulation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] While both compounds share the same mechanism of action, selinexor was developed as a clinical candidate with improved pharmacokinetic properties suitable for oral administration in in vivo studies and human clinical trials.[1][3]
Mechanism of Action: Targeting Nuclear Export
KPT-185 and selinexor function by covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1.[1] This irreversible binding blocks the interaction of XPO1 with its cargo proteins, effectively halting their export from the nucleus. The resulting nuclear accumulation of tumor suppressor proteins, such as p53, p21, and IκB, restores their function, leading to the suppression of tumor growth.[1][4]
Comparative In Vitro Efficacy
Both KPT-185 and selinexor have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cancer Type | Cell Line | KPT-185 IC50 (nM) | Selinexor (KPT-330) IC50 (nM) |
| Hematological Malignancies | |||
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 16-395 (range across 14 T-ALL lines)[1] | 34-203 (range across 6 T-ALL lines)[1] |
| Jurkat | 16-395 (range across 14 T-ALL lines)[1] | 34-203 (range across 6 T-ALL lines)[1] | |
| Acute Myeloid Leukemia (AML) | MV4-11 | 100-500 (range in AML lines) | Not explicitly stated in the same study |
| Non-Hodgkin Lymphoma (NHL) | Median of ~25 | Not explicitly stated in the same study | |
| Solid Tumors | |||
| Fibrosarcoma | HT1080 | 13[5] | 74[5] |
| Ovarian Cancer | A2780 | 100-960 (range across ovarian cancer lines) | Not explicitly stated in the same study |
| Triple-Negative Breast Cancer (TNBC) | Not explicitly stated in the same study | Median of 44 (range 11-550 across 14 TNBC lines) | |
| Non-Small Cell Lung Cancer (NSCLC) | 1.3-46,000 (range across 6 NSCLC lines) | Not explicitly stated in the same study |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
A study directly comparing the two compounds in the HT1080 fibrosarcoma cell line found KPT-185 to be more potent in vitro, with an IC50 of 13 nM compared to 74 nM for selinexor.[5] However, in T-ALL cell lines, both compounds demonstrated efficacy in the low nanomolar range.[1]
Comparative In Vivo Efficacy
Both KPT-185 and selinexor have shown significant anti-tumor activity in various animal models. Selinexor, being orally bioavailable, has been more extensively studied in vivo.
| Cancer Model | Animal Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft (MOLT-4) | Selinexor | 20-25 mg/kg, oral, 3x/week | Significant inhibition of leukemia cell growth and prolonged survival | [1] |
| Acute Myeloid Leukemia (AML) | Xenograft (MV4-11) | Selinexor | 20-25 mg/kg, oral, 3x/week | Cytotoxic to primary AML cells and prolonged survival | [1] |
| Alveolar Soft Part Sarcoma (ASPS) | Xenograft (ASPS-KY) | Selinexor | 10 or 20 mg/kg, oral, 3x/week | 70% at 10 mg/kg, 80% at 20 mg/kg | |
| Triple-Negative Breast Cancer (TNBC) | PDX models | Selinexor | Not specified | Median T/C ratio of 42% | |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft (H1975) | KPT-276 (oral analog of KPT-185) | 100 mg/kg, oral, 3x/week for 3 weeks | Significant inhibition of tumor growth |
T/C Ratio: Treatment/Control ratio, a measure of tumor growth inhibition.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is a general guideline for assessing cell viability using a WST-1 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of KPT-185 or selinexor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the general steps for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with KPT-185 or selinexor for the desired time period. Include both untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add more 1X binding buffer and analyze the cells by flow cytometry within one hour.
Conclusion
Both KPT-185 and selinexor (KPT-330) are highly effective inhibitors of XPO1 with potent anti-cancer activity in a broad range of preclinical models. KPT-185 has been instrumental in foundational in vitro studies, while selinexor has demonstrated significant efficacy in vivo and has progressed to clinical use. The choice between these compounds for research purposes will depend on the specific experimental context, with KPT-185 being a valuable tool for in vitro mechanistic studies and selinexor being the compound of choice for in vivo and translational research. The data presented in this guide provides a foundation for further investigation into the therapeutic potential of these novel anti-cancer agents.
References
- 1. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selinexor and Other Selective Inhibitors of Nuclear Export (SINEs)—A Novel Approach to Target Hematologic Malignancies and Solid Tumors [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of KPT-185 Anticancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of the selective inhibitor of nuclear export (SINE) KPT-185, as demonstrated in various laboratories. The data presented is compiled from multiple studies to offer a cross-validation of its efficacy across different cancer types.
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1, also known as XPO1), a key nuclear export protein.[1] By blocking CRM1, KPT-185 induces the nuclear retention and activation of tumor suppressor proteins (TSPs), leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This guide summarizes key quantitative data on its anticancer activity and outlines the experimental protocols used to generate these findings.
Quantitative Analysis of KPT-185 Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of KPT-185 against various cancer cell lines as reported in different studies. This compilation allows for a comparative assessment of its efficacy.
Table 1: KPT-185 IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reported By |
| Mantle Cell Lymphoma | |||
| Z138 | Mantle Cell Lymphoma | 18 | Yoshimura et al. (2015)[3][4] |
| JVM-2 | Mantle Cell Lymphoma | 141 | Yoshimura et al. (2015)[3][4] |
| MINO | Mantle Cell Lymphoma | 132 | Yoshimura et al. (2015)[3][4] |
| Jeko-1 | Mantle Cell Lymphoma | 144 | Yoshimura et al. (2015)[3][4] |
| Multiple Myeloma | |||
| RPMI-8226 | Multiple Myeloma | ~15-1000 | Turner et al. (2014)[5][6] |
| H929 | Multiple Myeloma | ~15-1000 | Turner et al. (2014)[5][6] |
| Leukemia | |||
| MV4-11 | Acute Myeloid Leukemia | 100-500 | Selleck Chemicals[1] |
| Kasumi-1 | Acute Myeloid Leukemia | 100-500 | Selleck Chemicals[1] |
| OCI/AML3 | Acute Myeloid Leukemia | 100-500 | Selleck Chemicals[1] |
| MOLM-13 | Acute Myeloid Leukemia | 100-500 | Selleck Chemicals[1] |
| KG1a | Acute Myeloid Leukemia | 100-500 | Selleck Chemicals[1] |
| THP-1 | Acute Myeloid Leukemia | 100-500 | Selleck Chemicals[1] |
| Primary Effusion Lymphoma | |||
| BC-1 | Primary Effusion Lymphoma | ~100 | Thaler et al. (2017)[7] |
| BCBL-1 | Primary Effusion Lymphoma | ~100 | Thaler et al. (2017)[7] |
| JSC-1 | Primary Effusion Lymphoma | ~100 | Thaler et al. (2017)[7] |
Table 2: KPT-185 IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reported By |
| Ovarian Cancer | |||
| A2780 | Ovarian Cancer | 100 | Cheng et al. (2017)[8][9][10] |
| CP70 | Ovarian Cancer (Cisplatin-resistant) | 960 | Cheng et al. (2017)[8][9][10] |
| OVCAR3 | Ovarian Cancer | 110 | Cheng et al. (2017)[8][9][10] |
| SKOV3 | Ovarian Cancer | 100 | Cheng et al. (2017)[8][9][10] |
| Pancreatic Cancer | |||
| BxPC-3 | Pancreatic Cancer | ~150 | Gao et al. (2014)[11] |
Experimental Protocols
The following are generalized protocols for key assays used to determine the anticancer effects of KPT-185. For specific parameters, it is recommended to consult the original publications.
Cell Viability Assays (e.g., MTT, WST-1)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of KPT-185 (typically ranging from 10 nM to 10 µM) or a vehicle control (e.g., DMSO).[1]
-
Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[1]
-
Reagent Addition: A reagent such as MTT or WST-1 is added to each well and incubated for 1-4 hours.[12]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).[1][12]
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with KPT-185 at various concentrations and for different durations.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with KPT-185, harvested, and washed.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the membrane.[11]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.[11]
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating KPT-185, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: KPT-185 inhibits CRM1, leading to nuclear accumulation of TSPs and subsequent apoptosis.
Caption: A generalized workflow for assessing the in vitro anticancer effects of KPT-185.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KPT-185 and Other CRM1 Inhibitors: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KPT-185 with other prominent CRM1 inhibitors, including Selinexor (KPT-330), Eltanexor (KPT-8602), and Verdinexor (KPT-335), in preclinical models. The data presented herein is compiled from various preclinical studies to aid in the evaluation and selection of these compounds for cancer research.
Introduction to CRM1 Inhibition
Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs from the nucleus to the cytoplasm.[1][2] In many cancers, CRM1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs like p53, BRCA1, and p27.[3][4] Inhibition of CRM1 restores the nuclear localization and function of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[2] This mechanism has established CRM1 as a promising therapeutic target in oncology.
Selective Inhibitors of Nuclear Export (SINEs) are a class of small molecules that covalently bind to a cysteine residue (Cys528) in the cargo-binding groove of CRM1, thereby blocking its function.[5][6] This guide focuses on the preclinical profile of KPT-185, an early and potent SINE compound, in comparison to its more clinically advanced analogs.
In Vitro Efficacy: A Comparative Analysis
KPT-185 has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. However, due to its poor pharmacokinetic properties, it is primarily utilized for in vitro studies.[5][6] Selinexor and Eltanexor are orally bioavailable analogs developed for in vivo and clinical use, while Verdinexor has been specifically developed for veterinary oncology.[5][7][8]
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50) of CRM1 Inhibitors
| Cell Line | Cancer Type | KPT-185 (nM) | Selinexor (KPT-330) (nM) | Eltanexor (KPT-8602) (nM) | Verdinexor (KPT-335) (nM) |
| Human Cell Lines | |||||
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16-395 | 34-203 | - | - |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16-395 | 34-203 | - | 0.3 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 100-500 | - | 20-211 | - |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | - | - | - | - |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | - | - | - | - |
| OVCAR3 | Ovarian Cancer | - | - | - | - |
| SKOV3 | Ovarian Cancer | - | - | - | - |
| Gastric Cancer Cell Lines | Gastric Cancer | - | Potent (nM range) | Potent (nM range) | - |
| Sarcoma Cell Lines | Sarcoma | - | 28.8 - 218.2 | - | - |
| Canine Cell Lines | |||||
| OCI-Ly3 | Lymphoma | - | - | - | 2.1 |
| OCI-Ly10 | Lymphoma | - | - | - | 41.8 |
| CLBL1 | Lymphoma | - | - | - | 8.5 |
| Osteosarcoma Cell Lines | Osteosarcoma | - | - | - | 30-74 |
Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. A dash (-) indicates that data was not found in the searched literature.
In Vivo Preclinical Efficacy
While KPT-185 is not suitable for in vivo studies, its analogs, particularly Selinexor and Eltanexor, have demonstrated significant anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models. KPT-276 is an analog of KPT-185 that has been used in some in vivo studies.[5][6]
Selinexor (KPT-330)
Selinexor has shown broad in vivo efficacy, suppressing tumor growth in models of T-ALL, AML, and various solid tumors.[1][9] In a xenograft model of Alveolar Soft Part Sarcoma (ASPS), oral administration of Selinexor at 10 and 20 mg/kg resulted in 70% and 80% tumor growth inhibition, respectively.[2]
Eltanexor (KPT-8602)
Eltanexor is a second-generation SINE with a reported better tolerability profile than Selinexor in preclinical models, showing less body weight loss and improved food consumption in animals.[10][11][12] This may be attributed to its reduced penetration of the blood-brain barrier.[7] In some preclinical models, Eltanexor has demonstrated superior anti-leukemic activity compared to Selinexor.[13][14]
Verdinexor (KPT-335)
Verdinexor has been extensively studied in canine cancers. In a Phase 1 clinical trial in dogs with various cancers, a maximum tolerated dose of 1.75 mg/kg administered orally twice a week was established.[15][16] In a Phase 2 study in dogs with non-Hodgkin's lymphoma, Verdinexor demonstrated an objective response rate of 34%.[8]
Mechanism of Action and Signaling Pathways
All SINE compounds share a common mechanism of action: the inhibition of CRM1-mediated nuclear export. This leads to the nuclear accumulation of key tumor suppressor proteins and the suppression of oncoprotein translation.
// Logical grouping for pathway flow {rank=same; SINE; CRM1;} {rank=same; TSP_cyto; Ribosome; IkB_degraded;} {rank=same; Proteasome; Oncogene_Protein;}
// Explanatory notes note1 [label="SINEs block CRM1, trapping TSPs\nin the nucleus to restore their function.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; note2 [label="Nuclear retention of oncoprotein mRNA\nprevents their translation into proteins.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; note3 [label="Inhibition of IκB export leads to\nNF-κB sequestration in the cytoplasm.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
SINE -> note1 [style=invis]; Oncogene_mRNA -> note2 [style=invis]; IkB -> note3 [style=invis]; }
Caption: Mechanism of Action of CRM1 Inhibitors.
Impact on NF-κB Signaling
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. CRM1 mediates the nuclear export of IκB, the natural inhibitor of NF-κB. By blocking IκB export, SINE compounds lead to its nuclear accumulation and subsequent inhibition of NF-κB transcriptional activity.[11][13][14] Both KPT-185 and Selinexor have been shown to suppress NF-κB signaling, contributing to their anti-cancer effects.[11][13]
Caption: General Experimental Workflow for In Vitro Evaluation of CRM1 Inhibitors.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol outlines a general procedure for assessing cell viability using a WST-1 assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Add serial dilutions of the CRM1 inhibitors (e.g., KPT-185, Selinexor) and a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general method for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of CRM1 inhibitors for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol describes a general procedure for analyzing protein expression levels.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRM1 (e.g., 1:1000 dilution), p53, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to the loading control.
Conclusion
KPT-185 is a potent in vitro tool for studying CRM1 inhibition. For in vivo and translational research, its orally bioavailable analogs, Selinexor and Eltanexor, offer significant anti-tumor activity. Eltanexor, as a second-generation SINE, may present a more favorable tolerability profile. Verdinexor provides a valuable tool for comparative oncology research in canine models. The choice of inhibitor will depend on the specific research question, the model system being used, and whether in vitro or in vivo studies are planned. This guide provides a foundational comparison to aid in the rational selection and application of these powerful research compounds.
References
- 1. Preclinical activity of selinexor, an inhibitor of XPO1, in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selinexor and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cellular reporter to evaluate CRM1 nuclear export activity: functional analysis of the cancer-related mutant E571K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Selinexor inhibits growth of patient derived chordomas in vivo as a single agent and in combination with abemaciclib through diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karyopharm.com [karyopharm.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. investors.karyopharm.com [investors.karyopharm.com]
- 12. karyopharm.com [karyopharm.com]
- 13. Eltanexor Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selinexor inhibits growth of patient derived chordomas in vivo as a single agent and in combination with abemaciclib through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karyopharm.com [karyopharm.com]
Unveiling the p53-Independent Efficacy of KPT-185: A Comparative Analysis
KPT-185, a selective inhibitor of nuclear export (SINE), has demonstrated significant anti-cancer activity independent of the tumor suppressor protein p53 status. This guide provides a comprehensive comparison of KPT-185 with other XPO1 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
KPT-185 exerts its cytotoxic effects by binding to Exportin 1 (XPO1), a nuclear transport protein responsible for exporting numerous tumor suppressor proteins and growth regulators from the nucleus to the cytoplasm. By blocking XPO1, KPT-185 forces the nuclear accumulation and activation of these tumor suppressors, leading to cell cycle arrest and apoptosis in cancer cells. Crucially, this mechanism has been shown to be effective in cancer cells lacking functional p53, a common feature of many aggressive and treatment-resistant tumors.
Comparative Efficacy of KPT-185 in p53-Deficient Cancer Cells
Experimental data from various studies confirm that KPT-185's anti-tumor activity is not reliant on the presence of wild-type p53. The compound has shown potent growth-inhibitory and pro-apoptotic effects in a range of cancer cell lines with mutated or null p53.
| Cell Line | Cancer Type | p53 Status | KPT-185 IC50 | Selinexor (KPT-330) IC50 | KPT-8602 IC50 |
| OVCAR3 | Ovarian Cancer | Mutated | Not specified | Not specified | Not specified |
| SKOV3 | Ovarian Cancer | Null | Not specified | Not specified | Not specified |
| H1299 | Lung Cancer | Null | 0.2 µM[1] | Not specified | Not specified |
| MDA-MB-157 | Breast Cancer | Null | 0.92 µM[1] | Not specified | Not specified |
| Jeko-1 | Mantle Cell Lymphoma | Mutated | 144 nM | Not specified | Not specified |
| MINO | Mantle Cell Lymphoma | Mutated | 132 nM | Not specified | Not specified |
| Various AML Cell Lines | Acute Myeloid Leukemia | Various | Not specified | 30-50% higher than KPT-8602[2] | 20-211 nM[2] |
| Gastric Cancer Cell Lines | Gastric Cancer | Not specified | Strong efficacy | Not specified | Strong efficacy[1] |
A study on mantle cell lymphoma (MCL) demonstrated that KPT-185 induced cell growth inhibition and apoptosis irrespective of p53 status. In JVM2 cells, which have wild-type p53, the introduction of p53-specific shRNA to knock down p53 expression did not diminish the cytotoxic effect of KPT-185.
Alternative XPO1 Inhibitors
While KPT-185 has proven effective, other SINE compounds have also been developed, most notably Selinexor (KPT-330) and the second-generation inhibitor KPT-8602.
-
Selinexor (KPT-330): The first-in-class oral SINE compound to receive FDA approval for certain hematological malignancies. Studies have shown its efficacy is also independent of p53 status in various cancers, including triple-negative breast cancer.
-
KPT-8602 (Eltanexor): A second-generation XPO1 inhibitor designed for improved tolerability and reduced central nervous system penetration compared to Selinexor. It has demonstrated potent anti-leukemic activity and is generally more active than Selinexor on a nanomolar basis in AML cell lines[2].
Key Experimental Methodologies
The following protocols are representative of the methods used to evaluate the p53-independent activity of KPT-185.
Cell Viability Assays
MTS Assay:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL.
-
Treat cells with varying concentrations of KPT-185.
-
Incubate for 72 hours.
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Trypan Blue Exclusion Assay:
-
Harvest cells and resuspend in phosphate-buffered saline (PBS).
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Apoptosis and Cell Cycle Analysis
Propidium Iodide (PI) Flow Cytometry for Cell Cycle Analysis:
-
Harvest cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for at least 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Annexin V Apoptosis Assay:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Protein Expression Analysis
Immunoblotting (Western Blotting):
-
Lyse cells in a suitable buffer to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, Bcl-2 family members).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p53-independent mechanism of action of KPT-185 and a typical experimental workflow for its evaluation.
Caption: p53-Independent Mechanism of KPT-185.
Caption: Experimental Workflow for KPT-185 Evaluation.
References
KPT-185: A Comparative Analysis of Efficacy in Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of KPT-185, a selective inhibitor of nuclear export (SINE), in cancer cell lines that are sensitive and those that have developed resistance to the compound. The information presented is supported by experimental data to aid in research and drug development efforts.
Performance Overview
KPT-185 demonstrates potent cytotoxic effects in sensitive cancer cell lines by inhibiting Exportin 1 (XPO1), a nuclear transport protein. This inhibition leads to the nuclear accumulation of tumor suppressor proteins (TSPs), ultimately triggering cell cycle arrest and apoptosis. However, acquired resistance to KPT-185 has been observed, characterized by a significantly reduced sensitivity to the drug's effects.
Quantitative Data Summary
The following tables summarize the key quantitative differences observed between KPT-185-sensitive and -resistant cell lines, using the human fibrosarcoma HT1080 cell line as a primary example.
| Cell Line Type | IC50 of KPT-185 | Fold Resistance |
| Parental HT1080 (Sensitive) | 0.013 µM[1] | - |
| KPT-185 Resistant HT1080 | 1.7 µM[1] | ~130-fold |
Table 1: Comparative IC50 Values of KPT-185. The half-maximal inhibitory concentration (IC50) of KPT-185 is dramatically higher in the resistant cell line, indicating a significant decrease in drug sensitivity.
| Cell Line Type | Effect on Cell Cycle (at 0.6 µM KPT-185) |
| Parental HT1080 (Sensitive) | Dramatic (≥10-fold) reduction in S-phase and an approximate 3-fold increase in G2/M phases.[1] |
| KPT-185 Resistant HT1080 | Less marked reduction in S-phase (2- to 4-fold) with little change in G2/M.[1] |
Table 2: Differential Effects of KPT-185 on Cell Cycle Progression. KPT-185 induces a robust cell cycle arrest in sensitive cells, an effect that is substantially diminished in resistant cells.
| Cell Line Type | Induction of Apoptosis |
| Parental HT1080 (Sensitive) | Observed at 0.6 µM KPT-185 (indicated by cleavage of PARP and Caspase 3).[1] |
| KPT-185 Resistant HT1080 | Not detected until treatment with 3 µM KPT-185.[1] |
Table 3: Differential Induction of Apoptosis by KPT-185. Sensitive cells undergo apoptosis at much lower concentrations of KPT-185 compared to their resistant counterparts.
Signaling Pathways & Mechanisms of Action
KPT-185's primary mechanism of action is the inhibition of XPO1, leading to the nuclear retention of key tumor suppressor proteins.
Caption: KPT-185 mechanism in sensitive cells.
In resistant cells, while the fundamental mechanism of XPO1 inhibition remains, its downstream effects are blunted. Resistance is not associated with mutations in the KPT-185 binding site on XPO1 but rather with alterations in downstream signaling pathways.[1] This leads to a reduced nuclear accumulation of TSPs and a diminished apoptotic response.
References
Independent Verification of KPT-185's Effect on Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell cycle arrest effects of KPT-185, a selective inhibitor of nuclear export (SINE), with other relevant compounds in its class. The information presented is supported by experimental data from independent studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to KPT-185 and Selective Inhibitors of Nuclear Export (SINE)
KPT-185 is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] In cancer cells, XPO1 is often overexpressed, leading to the inappropriate export of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, effectively inactivating them.[2] SINE compounds, including KPT-185, selinexor (KPT-330), and verdinexor (KPT-335), covalently bind to a cysteine residue in the cargo-binding groove of XPO1, blocking the export of TSPs.[3] This forced nuclear retention of TSPs, such as p53 and p21, can trigger cell cycle arrest and apoptosis in malignant cells, while normal cells are more likely to undergo a transient cell cycle arrest.[3]
Comparative Analysis of Cell Cycle Arrest
The primary mechanism by which SINE compounds exert their anti-cancer effects is through the induction of cell cycle arrest, predominantly at the G1 phase.[4][5] This is a direct consequence of the nuclear accumulation of cyclin-dependent kinase inhibitors like p21. Below is a comparative summary of the effects of KPT-185 and other SINEs on the cell cycle in various cancer cell lines.
Quantitative Data on Cell Cycle Arrest Induction
| Compound | Cell Line(s) | IC50 for Growth Inhibition | Observed Effect on Cell Cycle | Reference(s) |
| KPT-185 | Non-Hodgkin's Lymphoma (NHL) | ~25 nM (median) | Growth inhibition and apoptosis | [1] |
| Acute Myeloid Leukemia (AML) | 100 - 500 nM | Induces cell cycle arrest and apoptosis | [1] | |
| Mantle Cell Lymphoma (MCL) | 18 - 144 nM | G1 phase accumulation | [4] | |
| Human Fibrosarcoma (HT1080) | 13 nM (parental) | Reduction in S-phase, increase in G2/M | [6] | |
| Pancreatic Cancer (BxPC-3) | Not specified | G2/M arrest | [7] | |
| Selinexor (KPT-330) | Various Sarcoma Cell Lines | 28.8 - 218.2 nM (median: 66.1 nM) | G1 arrest | [8][9] |
| Liposarcoma | 100 - 500 nM | G1 phase accumulation | [5] | |
| Triple Negative Breast Cancer | Not specified | No significant effect alone, G2/M arrest with olaparib | [10] | |
| Verdinexor (KPT-335) | Canine Osteosarcoma | 21 - 74 nM | Inhibition of cell proliferation | [11][12] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the key steps for analyzing the cell cycle distribution of cancer cells treated with SINE compounds using propidium iodide (PI) staining and flow cytometry.[2][13][14][15][16]
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the desired concentrations of KPT-185 or other SINE compounds for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes or at 4°C for at least 4 hours.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of KPT-185 Induced Cell Cycle Arrest
The primary mechanism of action of KPT-185 and other SINEs involves the inhibition of XPO1, leading to the nuclear accumulation of tumor suppressor proteins. The p53-p21-RB pathway is a critical downstream effector of this action, culminating in cell cycle arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. mdpi.com [mdpi.com]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. karyopharm.com [karyopharm.com]
- 10. Selinexor, a selective inhibitor of nuclear export, enhances the anti-tumor activity of olaparib in triple negative breast cancer regardless of BRCA1 mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Analysis of the Pharmacokinetic Profiles of KPT-185 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the selective inhibitor of nuclear export (SINE) compound KPT-185 and its clinically relevant analogs, KPT-251 and selinexor (KPT-330). The information presented is intended to assist researchers in understanding the disposition of these compounds and to inform the design of future preclinical and clinical studies.
Introduction
KPT-185, KPT-251, and selinexor are potent and selective inhibitors of the nuclear export protein XPO1 (also known as CRM1). By blocking XPO1, these compounds induce the nuclear retention and activation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] While all three compounds share a common mechanism of action, their pharmacokinetic properties differ significantly, impacting their suitability for in vivo and clinical use. It has been noted that KPT-185 exhibits poor pharmacokinetic properties, limiting its in vivo applications, whereas KPT-251 and selinexor have been developed for better oral bioavailability.[3]
Pharmacokinetic Profiles: A Comparative Summary
The following table summarizes the available pharmacokinetic parameters for KPT-185, KPT-251, and selinexor. It is important to note that the data are compiled from different studies and species, which should be taken into consideration when making direct comparisons.
| Parameter | KPT-185 | KPT-251 | Selinexor (KPT-330) |
| Species | Mouse | Mouse | Human |
| Dose | 10 mg/kg (PO) | 10 mg/kg (PO) | 3-30 mg/m² (PO) |
| Cmax (ng/mL) | 4.2 | 439 | Dose-proportional increase |
| Tmax (h) | 0.083 | 0.5 | ~3 |
| T½ (h) | NA | NA | 6-7 |
| AUC (ng*h/mL) | NA | NA | Dose-proportional increase |
| Bioavailability | Poor | Orally bioavailable | Orally bioavailable |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; T½ = Half-life; AUC = Area under the plasma concentration-time curve; PO = Oral administration; NA = Not Available. The data for KPT-185 and KPT-251 are from a preclinical study in mice, while the data for selinexor are from a Phase 1 clinical trial in patients with advanced solid tumors.[3]
Experimental Protocols
General In Vivo Pharmacokinetic Study in Rodents
This protocol describes a general procedure for evaluating the pharmacokinetics of SINE compounds in a murine model.
1. Animal Models:
-
Male or female mice (e.g., CD-1 or BALB/c), 6-8 weeks old, are used. Animals are acclimated for at least one week before the experiment.
2. Compound Formulation and Administration:
-
Oral (PO) Administration: The test compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered by oral gavage at a volume of 10 mL/kg.[4]
-
Intravenous (IV) Administration: The test compound is dissolved in a vehicle suitable for injection (e.g., a mixture of PEG300, Tween 80, and water). A single bolus dose is administered via the tail vein at a volume of 5 mL/kg.
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein or by terminal cardiac puncture) at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
-
Plasma concentrations of the SINE compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is typically used. An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[5]
-
Chromatographic and Mass Spectrometric Conditions: The specific column, mobile phases, and mass spectrometer settings are optimized for each analyte to ensure sensitivity and selectivity.[6][7][8]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, T½, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).[9]
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
References
- 1. mdpi.com [mdpi.com]
- 2. Selinexor and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. Quantification of Total and Unbound Selinexor Concentrations in Human Plasma by a Fully Validated Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Total and Unbound Selinexor Concentrations in Human Plasma by a Fully Validated Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of KPT-185-Induced Apoptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KPT-185's performance in inducing apoptosis with alternative compounds. The information presented is collated from multiple studies to aid in assessing the reproducibility and efficacy of KPT-185 as a potential therapeutic agent.
KPT-185 is a selective inhibitor of Exportin 1 (XPO1/CRM1), a key nuclear export protein. By blocking XPO1, KPT-185 effectively traps tumor suppressor proteins, such as p53, within the nucleus of cancer cells.[1] This nuclear retention of tumor suppressors triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[2] This mechanism of action has positioned KPT-185 and other Selective Inhibitor of Nuclear Export (SINE) compounds as promising candidates in oncology research.
This guide summarizes the available experimental data on KPT-185 and compares it with other SINE compounds, namely Selinexor (KPT-330), Eltanexor (KPT-8602), and Verdinexor (KPT-335). The data is presented in a structured format to facilitate easy comparison of their apoptotic effects across various cancer cell lines.
Performance Comparison of SINE Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for KPT-185 and its alternatives in inducing cytotoxicity and apoptosis in different cancer cell lines. These values are compiled from various independent studies to provide a broader view of the compounds' performance and to help in assessing their expected efficacy.
| KPT-185 | Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| IC50 | NHL cell lines (median) | Non-Hodgkin's Lymphoma | ~25 | |
| IC50 | AML cell lines (range) | Acute Myeloid Leukemia | 100-500 | |
| IC50 | Pancreatic cancer cells | Pancreatic Cancer | Not specified | |
| IC50 | Mantle Cell Lymphoma cells | Mantle Cell Lymphoma | Not specified | [1] |
| IC50 | T-ALL cell lines (range) | T-cell Acute Lymphoblastic Leukemia | 16-395 | |
| EC50 | CLL cells | Chronic Lymphocytic Leukemia | ~500 | [3] |
| Selinexor (KPT-330) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| IC50 | T-ALL cell lines (range) | T-cell Acute Lymphoblastic Leukemia | 34-203 | |
| IC50 | Multiple Myeloma cell lines (range) | Multiple Myeloma | 10-100 | [4] |
| Eltanexor (KPT-8602) | Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| EC50 | XPO1-dependent nuclear export | - | 60.9 | [5] |
| EC50 | Leukemia cell lines (range) | Leukemia | 25-145 | [5] |
| Verdinexor (KPT-335) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| IC50 | Jurkat | T-cell Leukemia | 0.3 | [1] |
| IC50 | OCI-Ly3 | Diffuse Large B-cell Lymphoma | 2.1 | [1] |
| IC50 | OCI-Ly10 | Diffuse Large B-cell Lymphoma | 41.8 | [1] |
| IC50 | CLBL1 | B-cell Lymphoma | 8.5 | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: KPT-185 inhibits the nuclear export protein XPO1, leading to the nuclear accumulation of tumor suppressor proteins, which in turn induces cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for assessing KPT-185-induced apoptosis involves cell treatment, incubation, and subsequent analysis using various apoptosis assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of KPT-185 or alternative SINE compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of KPT-185 or other compounds for the indicated time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Cleaved PARP and Caspase-3
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved PARP and cleaved caspase-3 bands indicates the induction of apoptosis.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. promega.com [promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Anticancer Agent 185
This document provides essential safety and logistical information for the proper handling and disposal of Anticancer Agent 185, a potent cytotoxic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and regulatory compliance. Adherence to these guidelines is mandatory when working with this agent.
Antineoplastic agents are hazardous by nature, and their handling requires strict protocols to prevent occupational exposure. Federal and state laws, such as the Resource Conservation and Recovery Act (RCRA), regulate the disposal of such hazardous wastes. All personnel must be trained on the specific hazards, work practices, and emergency procedures associated with this compound, as detailed in its Safety Data Sheet (SDS).
Key Properties of this compound
This table summarizes the essential characteristics of this compound relevant to its safe handling and disposal. This information should be readily available in the laboratory area where the agent is used.
| Property | Value / Description | Rationale for Disposal |
| Chemical Family | Alkylating Agent (Hypothetical) | High reactivity and potential for DNA damage. Requires chemical deactivation or high-temperature incineration. |
| Physical State | Lyophilized powder; solution in DMSO | Spills of powder or liquid must be handled differently. Solutions may have different disposal requirements than the pure compound. |
| Primary Hazard Class | Cytotoxic, Mutagenic, Teratogenic | Extreme caution required. All waste is considered hazardous and must be segregated. |
| Known Incompatibilities | Strong oxidizing agents, strong acids | Avoid mixing with incompatible chemicals in waste containers to prevent violent reactions. |
| Recommended Decontaminants | 10% Bleach solution followed by water rinse | Effective for surface decontamination after spills. Note: Surfaces sensitive to corrosion should be rinsed with water and alcohol after bleach use. |
| Thermal Stability | Decomposes at >250°C | Waste must be destroyed via high-temperature incineration by a licensed hazardous waste vendor. |
| RCRA P-List Status | Yes (Hypothetical) | As an acutely toxic chemical, waste containers (including empty ones) are subject to stricter regulations and quantity limits in Satellite Accumulation Areas (SAAs). |
Disposal Workflow for this compound
The following diagram outlines the decision-making process for segregating and disposing of waste contaminated with this compound.
Caption: Waste disposal decision workflow for this compound.
Protocol 1: Standard Disposal of Agent 185 Waste
This protocol details the procedures for segregating and disposing of waste generated during routine laboratory work with this compound. Chemotherapy wastes must be managed separately from other waste streams like biohazardous waste.
I. Personal Protective Equipment (PPE) Required:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves must be worn. The outer glove should be placed over the gown cuff and the inner glove underneath.
-
Gown: A disposable, non-permeable gown with a solid front and long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: An N95 respirator may be required for handling powders or during spill cleanup.
II. Waste Segregation:
Proper segregation is critical. Waste containing chemotherapeutic agents is managed as either "trace" or "non-trace" (bulk) hazardous waste.
A. Trace Chemotherapy Waste: This category includes "empty" containers and disposable items with minute residual contamination.
-
Definition: Vials that are empty (<3% by weight of the original contents), and disposable items like gloves, gowns, bench pads, and empty syringes/IV bags.
-
Procedure:
-
Collect all disposable items used during preparation and administration (e.g., gloves, absorbent pads) in a designated plastic bag within the biological safety cabinet or chemical fume hood.
-
Place all trace-contaminated sharps (e.g., empty vials, needles, syringes with no visible drug) directly into a designated yellow rigid, puncture-proof sharps container labeled "Trace Chemotherapy Waste".
-
Place all non-sharp trace waste (gowns, outer gloves, pads) into a yellow chemotherapy waste bag or container.
-
These containers are typically sent for incineration.
-
B. Bulk Hazardous Chemical Waste (Non-Trace): This category is for any waste with a discernible amount of the agent and is regulated as RCRA hazardous waste.
-
Definition: Unused or expired vials of Agent 185, partially full syringes or IV bags, and materials used to clean up large spills. Any syringe containing even a visible or pourable amount of the drug falls into this category.
-
Procedure:
-
Carefully place all items containing bulk amounts of Agent 185 into a designated black RCRA-regulated hazardous waste container.
-
This includes syringes with any remaining drug, partially used vials, and stock solutions. Do not dispose of these in a sharps container.
-
Ensure the container is properly labeled with a hazardous waste tag, listing "this compound" as the sole active ingredient. Do not mix with other chemical wastes.
-
Store the sealed black container in a designated Satellite Accumulation Area (SAA) until collection.
-
III. Final Disposal:
-
Once a waste container is full or no longer in use, seal it securely.
-
Submit an online request for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department.
-
EH&S will transport the waste to a licensed facility for high-temperature incineration.
Protocol 2: Spill Decontamination and Cleanup
Spills must be cleaned up immediately by trained and properly protected personnel. A chemotherapy spill kit must be available in all areas where Agent 185 is handled.
I. Spill Assessment and PPE:
-
Assess the Spill: Determine if it is a small (<5 mL) or large (>5 mL) spill.
-
Evacuate Area: Alert others and secure the area to prevent exposure.
-
Don PPE: For any spill, wear a gown and two pairs of chemotherapy gloves. For spills larger than 5 mL, a respirator and eye protection are also required.
II. Spill Cleanup Procedure:
-
Containment: Cover the spill with plastic-backed absorbent pads, working from the outside of the spill inward to prevent spreading.
-
Liquid Spills: Wipe up liquids with absorbent pads.
-
Powder Spills: Cover with damp absorbent pads to avoid aerosolizing the powder.
-
Glass Fragments: Use a scoop and scraper to collect any broken glass and place it in a sharps container designated for chemotherapy waste.
-
Decontamination:
-
Clean the entire spill area thoroughly with a detergent solution, followed by clean water.
-
Follow this with a decontamination step using a 10% bleach solution (or other approved decontaminant), wiping from the outer edge toward the center.
-
Rinse the area again with clean water to remove any bleach residue.
-
-
Waste Disposal:
-
Place all contaminated materials (pads, gloves, gown, etc.) into a designated plastic bag.
-
Seal the bag and place it into the black bulk hazardous waste container.
-
III. Post-Cleanup:
-
Carefully remove all PPE, disposing of it as bulk hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Document the incident and report it to the laboratory supervisor and EH&S as required by institutional policy.
Comprehensive Safety and Handling Protocol for Anticancer Agent 185
Disclaimer: "Anticancer agent 185" is a placeholder name for a representative potent anticancer compound. The following guidelines are based on established best practices for handling cytotoxic and hazardous drugs in a laboratory setting.[1][2] Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are working with and adhere to their institution's safety protocols.
Handling potent anticancer agents requires stringent safety measures to protect laboratory personnel from exposure.[3] These compounds are often cytotoxic, mutagenic, carcinogenic, and teratogenic.[4] Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Core Principles of Safe Handling
-
Risk Assessment: Before handling any potent compound, a thorough risk assessment must be conducted to identify potential hazards and determine the necessary precautions.[1]
-
Containment: All work with potent compounds should be performed in designated areas with appropriate containment, such as a certified Class II Biological Safety Cabinet (BSC) or a glove box.[5]
-
Training: All personnel must receive comprehensive training on the specific hazards of the agent, proper handling and disposal techniques, and emergency procedures.[6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to prevent skin contact, inhalation, and ingestion of hazardous materials.[7] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved | Provides a barrier against chemical permeation. Double-gloving allows for the safe removal of the outer glove if contaminated. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects the wearer's clothing and skin from contamination. The back-closing design minimizes the risk of frontal splashes. |
| Eye Protection | Safety glasses with side shields or goggles | Protects the eyes from splashes and aerosols. |
| Face Protection | Full-face shield worn over safety glasses or goggles | Recommended when there is a significant risk of splashes, such as during reconstitution or when working with larger volumes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when there is a risk of aerosol generation and the work cannot be performed in a containment device.[7] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds minimizes the risk of exposure. The following workflow outlines the key steps for working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
